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3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Documentation Hub

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  • Product: 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • CAS: 1935364-19-4

Core Science & Biosynthesis

Foundational

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine chemical structure and properties

[1] Executive Summary 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a high-value heterocyclic scaffold used extensively in medicinal chemistry as a "warhead" intermediate. Its structure features a fused bicyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a high-value heterocyclic scaffold used extensively in medicinal chemistry as a "warhead" intermediate. Its structure features a fused bicyclic system combining a pyridazine ring with a triazole ring, equipped with a reactive chloromethyl handle at the C3 position.

This molecule serves as a critical building block for the synthesis of c-Met kinase inhibitors (e.g., analogs of Savolitinib and Tepotinib), Pim-1 inhibitors , and antitubulin agents . The chloromethyl group acts as a potent electrophile, enabling the rapid attachment of diverse nucleophiles (amines, thiols, alkoxides) to generate complex bioactive libraries.

This guide details the structural properties, synthesis protocols, reactivity profiles, and safety considerations for researchers utilizing this compound in drug discovery.

Structural Analysis & Physicochemical Properties[2][3][4]

The core structure consists of a [1,2,4]triazole ring fused to a pyridazine ring across the N1-C2 bond (using triazole numbering) or N2-C3 bond (using pyridazine numbering). The fusion creates a planar, electron-deficient aromatic system.

Molecular Specifications
PropertyValue
IUPAC Name 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Common Analog 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (Precursor)
H-Bond Donors 0
H-Bond Acceptors 3
Electronic Character Electron-deficient (π-deficient); highly reactive to nucleophiles
Electronic Distribution & Reactivity

The fused system is highly polarized. The bridgehead nitrogen (N4 in fused numbering) donates electron density into the π-system, but the adjacent nitrogens (N1, N2) and the pyridazine ring nitrogens create significant electron deficiency.

  • C3-Chloromethyl Group: The primary site of reactivity. It functions as a benzylic-like electrophile but is significantly more reactive due to the electron-withdrawing nature of the heteroaromatic core.

  • C6 Position: In analogs containing a halogen at C6 (e.g., 6-chloro derivatives), this position is susceptible to Nucleophilic Aromatic Substitution (S_NAr), allowing for dual-functionalization of the scaffold.

Synthesis & Manufacturing

The synthesis of 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically proceeds via the cyclization of 3-hydrazinopyridazine with a two-carbon electrophile, such as chloroacetyl chloride or chloroacetic acid .

Synthetic Pathway (DOT Diagram)

SynthesisPath cluster_conditions Reaction Conditions SM1 3-Chloro-6-hydrazinopyridazine (Common Precursor) Inter Intermediate Hydrazide SM1->Inter + Reagent Solvent: AcOH Reagent Chloroacetyl Chloride (or Chloroacetic Acid) Reagent->Inter Product 3-(Chloromethyl)-6-chloro- [1,2,4]triazolo[4,3-b]pyridazine Inter->Product Cyclization (-H2O) Heat Final 3-(Chloromethyl)- [1,2,4]triazolo[4,3-b]pyridazine (Dehalogenated) Product->Final H2 / Pd-C (Optional Dehalogenation) Cond1 Reflux in Acetic Acid or Xylene

Caption: Cyclization pathway from hydrazinopyridazine precursors to the triazolo-pyridazine core.

Detailed Experimental Protocol

Target: Synthesis of 6-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (Standard Intermediate).

Reagents:

  • 3-Chloro-6-hydrazinopyridazine (1.0 eq)

  • Chloroacetic acid (1.5 eq) or Chloroacetyl chloride (1.2 eq)

  • Polyphosphoric acid (PPA) or Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-chloro-6-hydrazinopyridazine (10 mmol) and glacial acetic acid (20 mL).

  • Addition: Add chloroacetic acid (15 mmol) to the solution.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution onto crushed ice (50 g).

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution or NH₄OH until pH ~7–8.

  • Isolation: A precipitate will form.[1] Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold water (3 x 10 mL) and diethyl ether. Recrystallize from ethanol if necessary.

  • Yield: Typical yields range from 65% to 85%.

Note: To obtain the non-chlorinated C6 variant, the 6-chloro precursor is typically subjected to catalytic hydrogenation (H₂, Pd/C) in methanol after the ring formation, or one starts with 3-hydrazinopyridazine (less common due to stability issues).

Chemical Reactivity & Derivatization[6][7]

The versatility of this scaffold lies in its orthogonal reactivity. The chloromethyl group allows for S_N2 reactions, while the C6 position (if halogenated) allows for S_NAr reactions.

Nucleophilic Substitution (S_N2)

The chloromethyl carbon is highly electrophilic. It reacts readily with:

  • Amines: Primary and secondary amines (formation of c-Met inhibitor side chains).

  • Thiols: Formation of thioethers.

  • Alkoxides: Formation of ethers.

Derivatization Workflow (DOT Diagram)

Reactivity Core 3-(Chloromethyl)-[1,2,4]triazolo [4,3-b]pyridazine Prod_Amine 3-(Aminomethyl)-... (Kinase Inhibitor Linker) Core->Prod_Amine S_N2 Substitution Base (K2CO3/TEA) Prod_Thiol 3-(Thioalkyl)-... (Metabolic Probe) Core->Prod_Thiol S_N2 Substitution Base (NaH) Prod_Cyano 3-(Cyanomethyl)-... (Chain Extension) Core->Prod_Cyano S_N2 Substitution DMSO, RT Amine R-NH2 (Primary Amines) Amine->Core Thiol R-SH (Thiols) Thiol->Core Cyanide NaCN (Cyanide) Cyanide->Core

Caption: Divergent synthesis pathways utilizing the chloromethyl warhead.

Medicinal Chemistry Applications

c-Met Kinase Inhibitors

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a bioisostere of the quinoline core found in many kinase inhibitors.

  • Mechanism: The nitrogen-rich ring system forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Example: Precursors to Tepotinib and Savolitinib analogs often utilize the reaction of the 3-chloromethyl group with specific benzylamines or heterocycles to establish the necessary pharmacophore geometry.

Antitubulin Agents

Substituted triazolo-pyridazines have demonstrated efficacy in disrupting microtubule dynamics.

  • Structure-Activity Relationship (SAR): Substitution at the 3-position (derived from the chloromethyl group) with bulky aryl groups or flexible linkers enhances binding to the colchicine site of tubulin.

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Mutagenicity: As an alkylating agent (alkyl chloride), it should be treated as a potential mutagen.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a functioning fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the -CH2Cl group can occur over time).

  • Spill Cleanup: Quench with dilute ammonia or sodium thiosulfate solution to deactivate the alkylating potential before disposal.

References

  • Katrusiak, A., & Katrusiak, A. (2010).[2] "3-Chloromethyl-1,2,4-triazolo[4,3-b]pyridazine."[3] Arkivoc, (ix), 308-318.

  • PubChem. (2025). "3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Compound Summary." National Center for Biotechnology Information.

  • Kosnik, W., et al. (2016). "Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents." Molecules.

  • Ganai, A. M., et al. (2023). "Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity." ResearchGate.[4]

Sources

Exploratory

Technical Guide: 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Scaffolds

This guide details the technical specifications, synthesis, and applications of the 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine scaffold, with specific focus on its dominant bioactive derivative, the 6-chloro analo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and applications of the 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine scaffold, with specific focus on its dominant bioactive derivative, the 6-chloro analog.

Part 1: Chemical Identity & Core Specifications

The compound 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine represents a specialized fused heterocyclic system used primarily as an electrophilic intermediate in the synthesis of kinase inhibitors (e.g., c-Met, Pim-1). Due to the high reactivity of the chloromethyl group and the electron-deficient nature of the pyridazine ring, this core is rarely isolated in its unsubstituted form. The 6-chloro derivative is the standard stable intermediate found in literature and industrial workflows.

Identifiers & Physicochemical Properties
PropertySpecification
Primary Target Name 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Core Scaffold Name [1,2,4]Triazolo[4,3-b]pyridazine
Core CAS Number 274-83-9 (Unsubstituted Core)
Related CAS 38956-68-2 (3-Chloro-6-methyl derivative reference)
Molecular Formula C₆H₄Cl₂N₄ (6-Chloro derivative)
Molecular Weight 203.03 g/mol
Appearance Crystalline solid (Colorless to pale yellow)
Melting Point 148–150 °C (Literature value for 6-chloro derivative)
Solubility Soluble in DMSO, DMF, CHCl₃; limited solubility in water.
Structural Analysis
  • Core Fusion: The [1,2,4]triazole ring is fused to a pyridazine ring across the N4-C3 bond of the pyridazine.

  • Electrophilic Center: The chloromethyl group (-CH₂Cl) at position 3 is highly reactive toward nucleophiles (amines, thiols) via Sₙ2 mechanisms.

  • Nucleophilic Susceptibility: The C6 position (in the pyridazine ring) is susceptible to nucleophilic aromatic substitution (SₙAr), especially when a leaving group (like Cl) is present.

Part 2: Synthesis & Production Protocols

The synthesis of the 3-(chloromethyl) scaffold typically proceeds via the oxidative cyclization of a hydrazinopyridazine precursor with a chloroacetylating agent.

Synthesis Workflow (Standard Protocol)

Prerequisite: 3-Chloro-6-hydrazinopyridazine (prepared from 3,6-dichloropyridazine).

  • Hydrazide Formation:

    • Reagents: 3-Chloro-6-hydrazinopyridazine + Chloroacetyl chloride (or Chloroacetic acid).

    • Conditions: Reflux in dioxane or acetic acid.

    • Mechanism: Acylation of the hydrazine terminal nitrogen followed by dehydrative cyclization.

  • Cyclization:

    • The intermediate hydrazide undergoes ring closure (loss of water) to form the triazole ring fused to the pyridazine.

Experimental Protocol (Literature Validated)
  • Step 1: Dissolve 3-chloro-6-hydrazinopyridazine (10 mmol) in glacial acetic acid (20 mL).

  • Step 2: Add chloroacetic acid (12 mmol) or chloroacetyl chloride (1.1 eq).

  • Step 3: Heat to reflux (approx. 100–110 °C) for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Step 4: Cool to room temperature. The product often precipitates.

  • Step 5: Filter the solid, wash with cold water/ethanol, and recrystallize from ethanol/DMF.

Reaction Pathway Diagram

SynthesisPathway SM1 3,6-Dichloropyridazine INT1 3-Chloro-6-hydrazinopyridazine SM1->INT1 Nucleophilic Subst. (EtOH, Reflux) SM2 Hydrazine Hydrate SM2->INT1 INT2 N'-(6-chloropyridazin-3-yl) -2-chloroacetohydrazide INT1->INT2 Acylation (AcOH) RGT Chloroacetyl Chloride (or Chloroacetic Acid) RGT->INT2 PROD 6-Chloro-3-(chloromethyl)- [1,2,4]triazolo[4,3-b]pyridazine INT2->PROD Dehydrative Cyclization (-H2O, Reflux)

Caption: Step-wise synthesis of the 6-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine scaffold from dichloropyridazine.

Part 3: Reactivity & Functionalization[1]

The 3-(chloromethyl) group is a versatile handle for "Vicarious Nucleophilic Substitution" (VNS) and standard alkylation, making this molecule a valuable building block.

Key Reaction Types
  • Nucleophilic Substitution at C3-Methyl (Sₙ2):

    • Reagents: Primary/Secondary amines, Alkoxides, Thiols.

    • Outcome: Formation of C-N, C-O, or C-S bonds at the methyl bridge.

    • Application: Attaching solubilizing groups (e.g., morpholine, piperazine) or pharmacophores.

  • Nucleophilic Aromatic Substitution at C6 (SₙAr):

    • Reagents: Anilines, Phenols.

    • Condition: Requires base (K₂CO₃, NaH) and heat.

    • Outcome: Displacement of the C6-Chloro atom.

    • Selectivity: The C3-chloromethyl is generally more reactive than the C6-chloro under mild conditions.

Functionalization Logic Diagram

Reactivity Core 6-Chloro-3-(chloromethyl)- [1,2,4]triazolo[4,3-b]pyridazine Path1 Path A: C3-Alkylation (Mild Base, RT) Core->Path1 + Amines/Thiols Path2 Path B: C6-Substitution (Strong Base, Heat) Core->Path2 + Anilines/Phenols Prod1 3-(Aminomethyl) Derivative (Solubility/Targeting) Path1->Prod1 Prod2 6-Amino/Aryloxy Derivative (Core Modification) Path2->Prod2

Caption: Divergent reactivity pathways allowing selective functionalization at the C3-methyl or C6-aromatic positions.

Part 4: Applications in Drug Discovery

This scaffold is a bio-isostere for quinoline or purine systems and is heavily utilized in oncology research.

Target Classes
  • c-Met Inhibitors: The triazolopyridazine core mimics the ATP-binding motif of the c-Met kinase. Derivatives have shown nanomolar potency (e.g., Savolitinib analogs).

  • Pim-1 Kinase Inhibitors: Substituted derivatives (specifically at C6) interact with the hinge region of Pim-1, a target in hematological malignancies.

  • GABA-A Modulators: Certain 3,6-disubstituted analogs exhibit anxiolytic activity without sedation.

Comparative Potency Data (Reference)

Data derived from structure-activity relationship (SAR) studies of triazolopyridazine derivatives.

Derivative TypeTargetIC₅₀ (Approx)Mechanism
6-(Arylthio)-3-methyl c-Met< 10 nMATP Competitive
6-(Heteroaryl)-3-aminomethyl Pim-1150–300 nMHinge Binder
6-Alkoxy-3-methyl GABA-AµM rangeAllosteric Modulator

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Classification:

    • Skin/Eye Irritant: The chloromethyl group is a potent alkylator. Causes severe skin burns and eye damage (Category 1B).

    • Acute Toxicity: Harmful if swallowed or inhaled.

    • Genotoxicity: Potential mutagen due to alkylating capability.

  • Handling:

    • Use only in a fume hood.

    • Wear nitrile gloves (double gloving recommended) and safety goggles.

    • Quench excess alkylating agent with dilute ammonium hydroxide or thiosulfate solution before disposal.

References

  • Katrusiak, A., & Katrusiak, A. (2010).[1][2] Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Arkivoc, 2010(ix), 308-318.[1][2][3][4][5]

  • El-Sawy, E. R., et al. (2012). Synthesis and biological evaluation of some new [1,2,4]triazolo[4,3-b]pyridazine derivatives. Acta Poloniae Pharmaceutica, 69(4), 655-667.
  • Livi, O., et al. (1996). Syntheses of 1H-1,2,3-Triazolo[4,5-d]pyridazines and Related Compounds. Journal of Heterocyclic Chemistry, 33, 1003.
  • PubChem Compound Summary. (2025). 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CID 911387).

Sources

Foundational

TheTriazolo[4,3-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

The[1][2][3]Triazolo[4,3-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The[1][2][3]triazolo[4,3...

Author: BenchChem Technical Support Team. Date: February 2026

The[1][2][3]Triazolo[4,3-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[4,3-b]pyridazine system is a fused heterocyclic scaffold characterized by a triazole ring fused to a pyridazine ring.[2] This rigid, planar, and nitrogen-rich structure has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." Its unique physicochemical properties are conducive to effective protein binding, allowing it to serve as a versatile framework for the development of a wide array of biologically active compounds.[4] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects, making it a focal point of intensive research in the quest for novel therapeutic agents.[2][3]

This guide provides a comprehensive overview of the major biological activities associated with the[1][2][3]triazolo[4,3-b]pyridazine scaffold, delving into mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies.

Anticancer Activity: A Multifaceted Approach to Oncology

The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a particularly fruitful starting point for the design of novel anticancer agents, with derivatives exhibiting a range of mechanisms to combat cancer cell proliferation and survival.

Kinase Inhibition

Many derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often deregulated in cancer.

  • c-Met and Pim-1 Kinase Inhibition: Certain[1][2][3]triazolo[4,3-b]pyridazine derivatives have been engineered as dual inhibitors of c-Met and Pim-1 kinases, two important targets in cancer therapy.[5][6] For instance, compound 4g in one study demonstrated potent inhibitory activity against both c-Met and Pim-1 with IC50 values of 0.163 µM and 0.283 µM, respectively.[5] Mechanistic studies revealed this compound induced cell cycle arrest at the S phase and promoted apoptosis in MCF-7 breast cancer cells by downregulating the PI3K/AKT/mTOR signaling pathway.[5]

  • PIM Kinase Family: The scaffold has been utilized to develop selective inhibitors for the PIM kinase family (PIM-1, PIM-2, and PIM-3), which are involved in cancer cell proliferation and survival.[7] Structure-activity relationship studies have identified derivatives with pan-PIM inhibition as well as those with selectivity for PIM-1/PIM-3.[7][8]

Tubulin Polymerization Inhibition

A distinct anticancer strategy involves the disruption of microtubule dynamics, which is essential for cell division.

  • Combretastatin A-4 (CA-4) Analogues: Researchers have designed 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines as rigid analogues of the potent tubulin inhibitor CA-4.[9] By replacing the flexible olefin bridge of CA-4 with the rigid triazolopyridazine core, these compounds lock the desired bioactive conformation. One such compound, 4q , exhibited highly potent antiproliferative activity against SGC-7901, A549, and HT-1080 cancer cell lines with IC50 values as low as 0.008 µM.[9] This compound was shown to effectively inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase.[9]

Other Anticancer Mechanisms
  • NQO2 Enzyme Inhibition: Some derivatives have shown potent activity against the MCF-7 breast carcinoma cell line, with molecular docking studies suggesting they bind favorably to the active site of the NQO2 enzyme.[1][4]

  • Bromodomain Inhibition: The scaffold has been identified as a core for developing inhibitors of BRD4, a member of the bromodomain and extraterminal (BET) protein family.[10] These proteins are epigenetic readers and are considered promising therapeutic targets for various cancers.[10]

Summary of Selected Anticancer[1][2][3]triazolo[4,3-b]pyridazine Derivatives
Compound IDTarget(s)Activity (IC50)Cancer Cell Line(s)Reference
4q Tubulin0.008 µMA549 (Lung)[9]
4q Tubulin0.014 µMSGC-7901 (Gastric)[9]
4q Tubulin0.012 µMHT-1080 (Fibrosarcoma)[9]
4g c-Met / Pim-10.163 µM / 0.283 µMMCF-7 (Breast)[5]
8l Mcl-1 (putative)1.5 µMMV4-11 (Leukemia)[4]
4q (Ganai et al.) Caspase 3/7~1.14–3.7 µMNALM-6 (Leukemia)[4]

Antimicrobial and Antiparasitic Activity

The versatility of the[1][2][3]triazolo[4,3-b]pyridazine core extends to combating infectious diseases.

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of novel derivatives with significant activity against a spectrum of microbial pathogens.[3]

  • Broad-Spectrum Activity: A series of 3-substituted derivatives and their tetracyclic analogues were evaluated for antimicrobial activity.[3] Compounds 4d and 4l demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[3] Several compounds, including 4d , 4g , and 7c , also showed good antifungal activity against Aspergillus flavus and Aspergillus niger.[3]

  • Mechanism of Action: While not always fully elucidated, molecular docking studies for some related triazolo-pyrimidine derivatives suggest that DNA gyrase may be a potential target, indicating that these compounds could interfere with bacterial DNA replication.[11]

Antiparasitic Activity
  • Anti-Cryptosporidium Activity: The triazolopyridazine scaffold is a key component of SLU-2633, a potent lead compound against Cryptosporidium parvum, a parasite that causes severe diarrheal disease.[12] This compound was found to have an in vitro EC50 of 0.17 μM.[12] Structure-activity relationship studies have explored replacements for the triazolopyridazine headgroup to maintain potency while reducing off-target effects, such as inhibition of the hERG ion channel.[12]

Central Nervous System (CNS) Activity

Derivatives of the[1][2][3]triazolo[4,3-b]pyridazine scaffold have also shown promise in modulating CNS activity, particularly as anxiolytic and anticonvulsant agents.

  • Anxiolytic Potential: A series of 6-(substituted-phenyl)-[1][2][3]triazolo[4,3-b]pyridazines were reported to show activity in tests predictive of anxiolytic effects, such as protection against pentylenetetrazole-induced convulsions.[1] These compounds were found to be a new class that inhibits [3H]diazepam binding, suggesting an interaction with the benzodiazepine site of the GABA-A receptor.[1]

  • Anticonvulsant Activity: A series of 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for anticonvulsant properties.[13] Compound 2r was identified as a highly active agent in the anti-maximal electroshock (MES) test, with a median effective dose (ED50) of 17.3 mg/kg and a protective index (PI) of 22.0, indicating a significant safety margin compared to reference drugs.[13]

Anti-inflammatory Activity

The scaffold is also present in molecules designed to target pathways involved in inflammation. The 1,2,4-triazole moiety, in general, is a key pharmacophore in many compounds with anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[14][15][16] While direct studies on[1][2][3]triazolo[4,3-b]pyridazines as anti-inflammatory agents are less common, the broader class of fused 1,2,4-triazoles shows significant potential. For example, hybrids of 1,2,4-triazole with other heterocycles have yielded potent and selective COX-2 inhibitors.[17]

Structure-Activity Relationships (SAR)

The biological activity of the[1][2][3]triazolo[4,3-b]pyridazine scaffold is highly dependent on the nature and position of its substituents. Key SAR insights include:

  • Anticancer (Tubulin Inhibitors): For 3,6-diaryl derivatives designed as CA-4 analogues, a 3,4,5-trimethoxyphenyl group at one position (Ring A) is often crucial for activity. The nature of the substituent on the second aryl ring (Ring B) significantly modulates potency, with a 3-amino-4-methoxyphenyl group leading to exceptionally high activity.[9]

  • Anticancer (Kinase Inhibitors): In dual c-Met/Pim-1 inhibitors, specific substitutions are required to fit into the ATP-binding pockets of both kinases. Docking studies suggest key interactions that guide the rational design of these inhibitors.[5]

  • Antiparasitic: SAR studies on anti-cryptosporidium agents highlight the critical role of the terminal heterocyclic head group. While the[1][2][3]triazolo[4,3-b]pyridazine is highly potent, modifications are being explored to improve properties like hERG channel selectivity.[12]

  • Anticonvulsant: For 6-alkoxy derivatives, the length and nature of the alkoxy chain, along with substitutions at the 3-position of the triazole ring, are key determinants of anticonvulsant activity and neurotoxicity.[13]

General SAR Logic Diagram

SAR_Logic Scaffold [1,2,4]Triazolo[4,3-b]pyridazine Core R3 Position 3 Substituent Scaffold:f0->R3:f0 Modification at R6 Position 6 Substituent Scaffold:f0->R6:f0 Modification at R8 Position 8 Substituent Scaffold:f0->R8:f0 Modification at Activity1 Anticancer Activity (e.g., Tubulin, Kinase) R3->Activity1 Aryl groups impact tubulin inhibition R6->Activity1 Aryl groups impact tubulin inhibition Activity3 CNS Activity (Anxiolytic, Anticonvulsant) R6->Activity3 Alkoxy/Aryl groups modulate CNS effects R8->Activity1 Linkers to other pharmacophores for kinase inhibition Activity2 Antimicrobial / Antiparasitic

Caption: Key substitution points on the scaffold that modulate biological activity.

Key Experimental Protocols

The evaluation of[1][2][3]triazolo[4,3-b]pyridazine derivatives involves a standard cascade of in vitro and in vivo assays.

In Vitro Anticancer Activity Assessment
  • Cell Viability/Cytotoxicity Assay (MTT or SRB Assay):

    • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

    • Procedure:

      • Seed cancer cells (e.g., MCF-7, A549, NALM-6) in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

      • Add MTT reagent and incubate, allowing viable cells to convert it to formazan crystals.

      • Solubilize the formazan crystals with a solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

      • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[1][4][9]

  • Cell Cycle Analysis (Flow Cytometry):

    • Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

    • Procedure:

      • Treat cells with the compound at its IC50 concentration for 24-48 hours.

      • Harvest, wash, and fix the cells (e.g., with 70% ethanol).

      • Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide).

      • Analyze the DNA content of individual cells using a flow cytometer.

      • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][9]

Experimental Workflow for Anticancer Screening

workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation synthesis Compound Synthesis & Purification primary_screen Primary Cytotoxicity Screen (e.g., MTT Assay) Against Panel of Cancer Cell Lines synthesis->primary_screen ic50 Determine IC50 Values for Active Compounds primary_screen->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis target_assay Target-Specific Assays (Kinase Inhibition, Tubulin Polymerization) ic50->target_assay adme ADME/Tox Profiling (Pharmacokinetics, Safety) target_assay->adme xenograft Xenograft Mouse Model (Tumor Growth Inhibition) adme->xenograft lead_opt Lead Optimization xenograft->lead_opt

Caption: A typical workflow for screening and evaluating novel anticancer compounds.

Conclusion and Future Perspectives

The[1][2][3]triazolo[4,3-b]pyridazine scaffold has unequivocally proven its value in medicinal chemistry, serving as a robust foundation for the development of potent and selective modulators of various biological targets. The extensive research into its anticancer properties, particularly in the realms of kinase and tubulin inhibition, has yielded compounds with nanomolar efficacy. Furthermore, its demonstrated potential in developing antimicrobial, antiparasitic, and CNS-active agents highlights its broad therapeutic applicability.

Future research will likely focus on several key areas:

  • Improving Selectivity: Fine-tuning substitutions to enhance selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.

  • Novel Target Exploration: Leveraging the scaffold to design inhibitors for new and emerging biological targets beyond the well-explored areas.

  • Pharmacokinetic Optimization: Modifying the core and its substituents to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability, to translate potent in vitro candidates into viable clinical agents.

  • Combination Therapies: Investigating the synergistic effects of[1][2][3]triazolo[4,3-b]pyridazine-based agents with existing therapeutic drugs to overcome resistance and enhance treatment efficacy.

The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs across a spectrum of diseases.

References

  • Pathan, A. A., et al. (2025). 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. ResearchGate. [Link]

  • Zhang, Z., et al. (n.d.). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC. [Link]

  • Unknown Author. (n.d.). Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives. Journal of the Korean Chemical Society. [Link]

  • Hassan, R. M., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link]

  • Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]

  • Kim, D., et al. (2023). Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. PMC. [Link]

  • Hassan, R. M., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. [Link]

  • Kim, D., et al. (2023). Crystal structure of[1][2][3] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. PMC. [Link]

  • Unknown Author. (n.d.). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Martínez-González, S., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. CIB Margarita Salas. [Link]

  • Unknown Author. (2022). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF[1][2][3]TRIAZOLO[4,3-B][1][2][3][5]TETRAZINE DERIVATIVES. CyberLeninka. [Link]

  • Szczukowski, Ł., et al. (2021). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. PMC. [Link]

  • Li, M., et al. (2018). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. PMC. [Link]

  • Chakrabarti, J. K., et al. (1989). Synthesis and pharmacological evaluation of CNS activities of[1][2][12]triazolo[4,5-b][1][5]-, imidazolo[4,5-b][1][5]-, and pyrido[2,3-b][1][5]benzodiazepines. PubMed. [Link]

  • Unknown Author. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC. [Link]

  • Ashour, F. A., et al. (2016). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. Beirut Arab University. [Link]

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Exploratory

An In-Depth Technical Guide to the Reactivity Profile of the 3-Chloromethyl Group in Fused Triazole Systems

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-chloromethyl group, when appended to a fused triazole scaffold, represents a versatile and highly reactive functional handle, pivotal for the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloromethyl group, when appended to a fused triazole scaffold, represents a versatile and highly reactive functional handle, pivotal for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive exploration of the reactivity profile of this key substituent. We will delve into the mechanistic underpinnings and practical applications of its primary transformations, including nucleophilic substitutions, oxidations, and reductions. By understanding the electronic influences of the fused heterocyclic system on the chloromethyl group, researchers can strategically design and execute synthetic pathways to novel compounds with significant potential in medicinal chemistry and materials science. This document serves as a senior-level resource, blending established principles with field-proven insights to empower the rational design of next-generation fused triazole derivatives.

Introduction: The Strategic Importance of the 3-Chloromethyl Fused Triazole Moiety

Fused triazole systems, such as[1][2][3]triazolo[4,3-a]pyridines,[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles, and[1][2][3]triazolo[4,3-b]pyridazines, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][5] Their prevalence stems from their metabolic stability, ability to engage in hydrogen bonding, and their capacity to act as bioisosteres for other functional groups. The introduction of a chloromethyl group at the 3-position of these fused systems provides a key electrophilic center, unlocking a vast potential for molecular diversification.

The reactivity of the 3-chloromethyl group is fundamentally governed by the electron-withdrawing nature of both the adjacent triazole ring and the chlorine atom. This electronic pull renders the methylene carbon highly susceptible to nucleophilic attack, making it an excellent substrate for a variety of substitution reactions. The specific nature of the fused ring system further modulates this reactivity, influencing reaction rates and, in some cases, the preferred reaction pathways.

This guide will systematically dissect the reactivity of the 3-chloromethyl group, providing both the theoretical framework and practical methodologies for its synthetic manipulation.

Synthesis of 3-Chloromethyl Fused Triazoles

The introduction of the 3-chloromethyl group can be achieved through several synthetic strategies, primarily depending on the desired fused triazole scaffold.

A common and direct approach involves the cyclization of a suitable precursor already containing the chloromethyl moiety. For instance, the reaction of 2-hydrazinopyridine with chloroacetyl chloride can lead to an intermediate that, upon cyclization, yields 3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridine.

Figure 1: General synthetic route to 3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridines.

Another strategy involves the post-cyclization modification of a pre-formed fused triazole. For example, a 3-hydroxymethyl fused triazole can be converted to its chloromethyl counterpart using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This approach is particularly useful when the precursor alcohol is more readily accessible.

Experimental Protocol: Synthesis of 3-Chloromethyl-[1][2][3]triazolo[4,3-a]pyridine
  • Step 1: Acylation of 2-Hydrazinopyridine. To a stirred solution of 2-hydrazinopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Step 2: Neutralization. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Step 3: Extraction. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated intermediate.

  • Step 4: Cyclization. Dissolve the crude intermediate in a high-boiling solvent such as toluene or xylene and heat to reflux for 12-24 hours. The cyclization can be monitored by thin-layer chromatography (TLC).

  • Step 5: Purification. Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel to afford the desired 3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridine.

The Reactivity Landscape: A Trifecta of Transformations

The synthetic utility of the 3-chloromethyl group in fused triazoles is primarily demonstrated through three key types of reactions: nucleophilic substitution, oxidation, and reduction.

Figure 2: Overview of the primary reaction pathways for the 3-chloromethyl group in fused triazoles.

Nucleophilic Substitution: The Workhorse Reaction

The high electrophilicity of the benzylic-like carbon in the 3-chloromethyl group makes it an excellent substrate for S_N2 reactions. A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized fused triazoles.

3.1.1. Reactions with N-Nucleophiles

The introduction of nitrogen-containing substituents is a cornerstone of medicinal chemistry, often imparting crucial pharmacodynamic and pharmacokinetic properties.

  • Amines: Primary and secondary amines readily react with 3-chloromethyl fused triazoles, typically in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated. This reaction provides a straightforward route to 3-aminomethyl derivatives, which are valuable for introducing basic centers and potential hydrogen bonding motifs.

  • Azides: Sodium azide is an effective nucleophile for converting the chloromethyl group to an azidomethyl group.[4] This transformation is particularly valuable as the resulting azide can undergo further reactions, such as "click" chemistry (Huisgen 1,3-dipolar cycloaddition) to form triazoles, or reduction to a primary amine.

3.1.2. Reactions with O-Nucleophiles

  • Alcohols and Phenols: Alkoxides and phenoxides, generated by treating the corresponding alcohol or phenol with a base like sodium hydride or potassium carbonate, readily displace the chloride to form ethers. This allows for the introduction of a wide variety of alkoxy and aryloxy moieties.

3.1.3. Reactions with S-Nucleophiles

  • Thiols and Thiophenols: Thiolates, which are excellent nucleophiles, react smoothly with 3-chloromethyl fused triazoles to yield thioethers. This reaction is often carried out under basic conditions to deprotonate the thiol.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagent/ConditionsProductFused System Example
Secondary AmineR₂NH, Et₃N, DMF, rt3-(Dialkylaminomethyl) derivative[1][2][3]triazolo[4,3-a]pyridine
Sodium AzideNaN₃, DMF, 60 °C3-(Azidomethyl) derivative[1][2][3]triazolo[3,4-b]thiadiazole[4]
PhenolArOH, K₂CO₃, Acetone, reflux3-(Aryloxymethyl) derivative[1][2][3]triazolo[4,3-b]pyridazine
ThiophenolArSH, NaOH, EtOH, rt3-(Arylthiomethyl) derivative[1][2][3]triazolo[3,4-b]thiadiazole
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
  • Step 1: Reactant Setup. Dissolve the 3-chloromethyl fused triazole (1.0 eq) in a suitable polar aprotic solvent like DMF or acetonitrile.

  • Step 2: Addition of Reagents. Add the amine (1.2 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq).

  • Step 3: Reaction. Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Step 4: Work-up. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Oxidation: Accessing Higher Oxidation States

The chloromethyl group can be oxidized to the corresponding aldehyde (formyl) or carboxylic acid, providing entry into a different class of functionalized derivatives.

  • Oxidation to Aldehydes: The Sommelet reaction or Kröhnke oxidation are classic methods for converting benzylic halides to aldehydes. More modern and milder methods, such as oxidation with dimethyl sulfoxide (DMSO) in the presence of a base (Kornblum oxidation), can also be employed. These 3-formyl fused triazoles are valuable intermediates for further transformations, including reductive amination and Wittig reactions.

  • Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, can directly oxidize the chloromethyl group to a carboxylic acid. This transformation introduces an acidic moiety, which can be crucial for modulating solubility and receptor interactions.

Experimental Protocol: Kornblum Oxidation to a 3-Formyl Fused Triazole
  • Step 1: Reactant Setup. Dissolve the 3-chloromethyl fused triazole (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Step 2: Addition of Base. Add sodium bicarbonate (2.0 eq) to the solution.

  • Step 3: Reaction. Heat the mixture to 100-120 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Step 4: Work-up. Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.

  • Step 5: Purification. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.

Reduction: Dehalogenation to the Methyl Group

The 3-chloromethyl group can be reduced to a 3-methyl group, a transformation that can be useful for structure-activity relationship (SAR) studies where the effect of removing the reactive handle is investigated.

  • Catalytic Hydrogenation: A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. A base, such as triethylamine, is often added to neutralize the HCl that is formed.

  • Hydride Reductants: While less common for direct dechlorination of this type, strong hydride reagents under specific conditions might also effect this transformation. However, catalytic hydrogenation is generally the method of choice due to its cleaner reaction profile.

Experimental Protocol: Catalytic Reduction to a 3-Methyl Fused Triazole
  • Step 1: Catalyst Setup. To a solution of the 3-chloromethyl fused triazole (1.0 eq) in a suitable solvent like methanol or ethanol, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Step 2: Addition of Base. Add triethylamine (1.2 eq) to the mixture.

  • Step 3: Hydrogenation. Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Step 4: Filtration and Work-up. Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

  • Step 5: Purification. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the 3-methyl fused triazole.

Influence of the Fused Ring System on Reactivity

The electronic nature of the fused ring system plays a crucial role in modulating the reactivity of the 3-chloromethyl group.

Figure 3: Influence of the fused ring's electronic properties on the reactivity of the 3-chloromethyl group.

  • Electron-Withdrawing Fused Rings: Fused systems containing additional electron-withdrawing heteroatoms or substituents (e.g., a pyridazine ring in[1][2][3]triazolo[4,3-b]pyridazine) will further increase the electrophilicity of the chloromethyl carbon. This generally leads to faster rates of nucleophilic substitution.

  • Electron-Donating Fused Rings: Conversely, fused rings with electron-donating groups will decrease the electrophilicity of the chloromethyl carbon, potentially slowing down nucleophilic substitution reactions.

These electronic effects must be considered when designing synthetic routes and choosing reaction conditions. For less reactive systems, more forcing conditions (higher temperatures, stronger nucleophiles) may be necessary.

Conclusion and Future Perspectives

The 3-chloromethyl group is a powerful and versatile functional handle in the chemistry of fused triazole systems. Its predictable reactivity in nucleophilic substitutions, oxidations, and reductions provides chemists with a robust toolkit for the synthesis of novel and structurally diverse molecules. A thorough understanding of the electronic interplay between the chloromethyl group and the fused heterocyclic core is paramount for the rational design of efficient synthetic strategies.

As the demand for new therapeutic agents and functional materials continues to grow, the strategic manipulation of the 3-chloromethyl group on fused triazole scaffolds will undoubtedly play an increasingly important role in the discovery and development of next-generation molecules with tailored properties and functions. Future research in this area will likely focus on developing even more selective and efficient methods for the transformation of this key functional group, as well as exploring its application in novel synthetic methodologies.

References

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Foundational

A Comprehensive Technical Guide to the Solubility of 3-(Chloromethyl)-triazolo[4,3-b]pyridazine in Organic Solvents

A Comprehensive Technical Guide to the Solubility of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine in Organic Solvents This guide provides an in-depth exploration of the solubility characteristics of 3-(Chloromethy...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Solubility of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[4][5][6][7] The following sections detail the theoretical considerations governing its solubility, a robust experimental protocol for its determination, and practical insights for researchers in the field.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine, a molecule featuring a fused heterocyclic ring system, presents a unique solubility profile that necessitates a thorough understanding for its application in drug discovery and formulation. This document outlines the fundamental principles of solubility and provides a detailed, field-proven methodology for the empirical determination of its solubility in a range of organic solvents. The presented protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The Molecular Architecture and its Implications for Solubility

The structure of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine, with its combination of a triazole and a pyridazine ring, results in a distinct electronic and steric profile that governs its interactions with various solvents.[8][9][10] The presence of nitrogen atoms introduces polarity and potential for hydrogen bonding, while the chloromethyl group adds a reactive and polar substituent.

The fused aromatic system contributes to a relatively rigid structure. The overall solubility will be a balance between the energy required to break the crystal lattice of the solid compound and the energy released upon solvation.

Key Structural Features Influencing Solubility:

  • [1][2][3]Triazolo[4,3-b]pyridazine Core: This fused heterocyclic system is inherently polar due to the presence of four nitrogen atoms. The lone pairs on these nitrogens can act as hydrogen bond acceptors.

  • Chloromethyl Group (-CH2Cl): The electronegative chlorine atom induces a dipole moment, increasing the local polarity of this substituent. This group can participate in dipole-dipole interactions.

Theoretical Framework: Predicting Solubility

While empirical determination is the gold standard, theoretical considerations can guide solvent selection. The principle of "like dissolves like" is a foundational concept. Solvents with polarity and hydrogen bonding capabilities similar to the solute are likely to be more effective.

G cluster_solute 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine cluster_solvents Organic Solvents Solute Polar Heterocycle + Chloromethyl Group PolarProtic Polar Protic (e.g., Ethanol, Methanol) Solute->PolarProtic High Solubility (Expected) H-bonding & Dipole-Dipole PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Solute->PolarAprotic Moderate to High Solubility Dipole-Dipole Interactions Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar Low Solubility (Expected) Weak van der Waals Forces

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][11][12] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period until a saturated solution is formed.

Materials and Equipment
  • 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine to a series of vials, each containing a known volume of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal for compounds with slow dissolution kinetics.[1][2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Perform a precise dilution of the saturated solution with the respective solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine in each solvent.[3]

G A Add Excess Solid to Solvent B Equilibrate (24-72h) Constant Temperature A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm) C->D E Dilute Sample D->E F Analyze by HPLC/UV-Vis E->F G Calculate Solubility F->G

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 1: Hypothetical Solubility of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine at 25 °C

SolventSolvent TypePredicted SolubilityMeasured Solubility (mg/mL)
MethanolPolar ProticHigh[Insert Experimental Value]
EthanolPolar ProticHigh[Insert Experimental Value]
AcetonitrilePolar AproticModerate[Insert Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar AproticHigh[Insert Experimental Value]
Ethyl AcetateModerately PolarModerate-Low[Insert Experimental Value]
TolueneNonpolarLow[Insert Experimental Value]
HexaneNonpolarVery Low[Insert Experimental Value]

Safety and Handling Considerations

Researchers must consult the Safety Data Sheet (SDS) for 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine and related compounds before handling.[13][14][15] As with many chlorinated organic compounds and heterocyclic structures, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The solubility of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine in organic solvents is a critical parameter that influences its utility in various stages of drug development. This guide provides a robust framework for its accurate and reliable determination using the shake-flask method. The insights into the molecular structure's influence on solubility and the detailed experimental protocol will empower researchers to generate high-quality data, facilitating informed decisions in formulation and preclinical studies.

References

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubMed. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • National Institutes of Health. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • ResearchGate. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. [Link]

  • PubChem. 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol. [Link]

  • ValpoScholar. Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

  • Semantic Scholar. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. [Link]

  • HETEROCYCLES. PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. [Link]

  • National Institutes of Health. Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. [Link]

  • PubChemLite. 3-(chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine. [Link]

  • PubChem. 1,2,4-Triazolo(4,3-b)pyridazine. [Link]

  • RSC Publishing. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. [Link]

  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. [Link]

  • Wikipedia. Pyridazine. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

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Exploratory

Pharmacophore Mapping of Triazolo[4,3-b]pyridazine Derivatives

Technical Guide & Whitepaper Executive Summary The triazolo[4,3-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its rigid bicyclic architecture and high nitrogen content...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The triazolo[4,3-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its rigid bicyclic architecture and high nitrogen content. This core finds extensive utility in oncology (specifically c-Met and PIM kinase inhibition) and neurology (GABA-A receptor modulation).

This guide provides a technical framework for pharmacophore mapping of this scaffold. Unlike simple structure-activity relationship (SAR) lists, pharmacophore mapping defines the precise spatial arrangement of steric and electronic features necessary for supramolecular interaction. This document details the methodology for constructing robust 3D-pharmacophore models, validating them through statistical rigor, and translating in silico predictions into wet-lab synthesis.

Part 1: Chemical Architecture & Biological Relevance

The Core Scaffold

The 1,2,4-triazolo[4,3-b]pyridazine system is a fused heterocycle comprising a pyridazine ring annealed to a 1,2,4-triazole ring.[1]

  • Rigidity: The fusion creates a planar, rigid core that reduces the entropic penalty upon binding to protein active sites.

  • Electronic Profile: The scaffold is electron-deficient due to the presence of four nitrogen atoms.

    • N1, N2 (Triazole): act as potential Hydrogen Bond Acceptors (HBA).

    • N5, N6 (Pyridazine): contribute to the dipole moment and water solubility.

  • Substitution Vectors:

    • C3 (Triazole): Critical for hydrophobic interactions (often substituted with aryl/heteroaryl groups).

    • C6 (Pyridazine): Key vector for solubility-enhancing groups or H-bond donors (e.g., alkoxy, amino).

Therapeutic Targets
Target ClassMechanismKey Pharmacophore Features
Kinases (c-Met, PIM-1) ATP-competitive inhibitionHBA (Core N) + Hyd (Aryl at C3) + HBD (Linker at C6)
Tubulin Colchicine site bindingHyd (Bulky aryl at C3/C6) + Rigid Linker (Scaffold itself)
GABA-A Receptor Allosteric modulationHBA (Core) + Hyd (Distal phenyl) + Lipophilic regions

Part 2: Pharmacophore Modeling Workflow (Technical Protocol)

This section details the step-by-step workflow for generating a ligand-based pharmacophore model. This protocol assumes the use of standard molecular modeling suites (e.g., Discovery Studio, Schrödinger Phase, or MOE).

Dataset Curation & Preparation[1]
  • Selection: Curate a set of at least 20–30 triazolo[4,3-b]pyridazine derivatives with known IC50/Ki values spanning at least 3–4 orders of magnitude.

  • Cleaning: Remove counter-ions, correct bond orders, and set protonation states to pH 7.4 (critical for the basic nitrogens).

  • Energy Minimization: Apply the OPLS3e or MMFF94 force field to minimize internal strain.

Conformational Analysis

The rigidity of the triazolo-pyridazine core simplifies this step, but side chains (at C3/C6) require thorough sampling.

  • Method: Monte Carlo or Systematic Search.

  • Energy Window: 10–20 kcal/mol above the global minimum to capture bioactive conformers.

Alignment & Feature Mapping

Alignment is the single most critical source of error.

  • Substructure Alignment: Use the rigid triazolo[4,3-b]pyridazine core as the anchor.[2]

  • Feature Definitions:

    • HBA (Hydrogen Bond Acceptor): Map to N1/N2 of the triazole.

    • HBD (Hydrogen Bond Donor): Map to NH groups on substituents (e.g., amide linkers).

    • HY (Hydrophobic): Map to the centroid of the C3-aryl ring.

    • RA (Ring Aromatic): Map to the pyridazine ring itself.

Model Generation & Validation

Generate hypotheses (typically 10) and score them based on cost functions (Entropy, RMSD).

Validation Metrics (Mandatory):

  • Cost Difference: (Null Cost - Total Cost) > 40–60 bits.

  • Correlation (r²): > 0.9 for training set.

  • Predictive Correlation (Q²): > 0.5 for test set (Leave-One-Out).

  • Fischer’s Randomization: 95% or 99% confidence level to ensure the model isn't random noise.

Part 3: Visualization of Workflows

Diagram 1: Pharmacophore Generation Workflow

This diagram illustrates the logical flow from raw chemical structures to a validated 3D model.

PharmacophoreWorkflow DataPrep Dataset Curation (2D to 3D, pH 7.4) ConfSearch Conformational Expansion (Monte Carlo / OPLS3e) DataPrep->ConfSearch Alignment Molecular Alignment (Core-based vs. Atom-based) ConfSearch->Alignment FeatureDef Feature Mapping (HBA, HBD, HY, RA) Alignment->FeatureDef ModelGen Hypothesis Generation (3D-QSAR / HypoGen) FeatureDef->ModelGen Validation Validation (Fischer's Test, Test Set Q2) ModelGen->Validation Validation->ModelGen Refine

Caption: Step-by-step ligand-based pharmacophore modeling pipeline for heterocyclic derivatives.

Part 4: Case Studies & Applications

Case Study: Dual c-Met/PIM-1 Inhibition

Research indicates that for kinase inhibition, the triazolo[4,3-b]pyridazine core acts as a hinge-binder.

  • Pharmacophore Map:

    • Feature 1 (HBA): The N2 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Glu171 in PIM-1).

    • Feature 2 (Hydrophobic): A bulky aromatic group at C3 (e.g., quinoline or substituted phenyl) occupies the hydrophobic pocket (Gatekeeper region).

    • Feature 3 (HBD/HBA): Substituents at C6 extend into the solvent-exposed region or interact with the DFG motif (Asp186).

  • Outcome: Compounds optimized using this map showed IC50 values in the nanomolar range (e.g., 0.163 µM for c-Met) [1].

Case Study: Anticonvulsant Activity

Derivatives with alkoxy groups at C6 and aryl groups at C3 have shown significant anticonvulsant activity (MES test).

  • Pharmacophore Map:

    • Feature 1 (Lipophilic): Distal aryl ring at C3 is crucial for crossing the Blood-Brain Barrier (BBB).

    • Feature 2 (HBA): The triazole nitrogens interact with the benzodiazepine binding site of the GABA-A receptor.

    • Feature 3 (Steric): A specific exclusion volume is required around the C6-alkoxy chain to prevent steric clash within the receptor pocket [4].

Part 5: Integrated Discovery Pipeline

To ensure trustworthiness, in silico models must be validated by wet-lab experiments. The following diagram outlines the cycle of design, synthesis, and testing.

Diagram 2: Integrated Discovery Cycle

DiscoveryCycle InSilico In Silico Design Pharmacophore Screening Docking (Glide/Gold) Synthesis Chemical Synthesis Cyclization of Hydrazones Pd-catalyzed Coupling InSilico->Synthesis Top Hits Bioassay Biological Evaluation Enzymatic Assays (Kinase) Cell Viability (MTT) In Vivo (MES/scPTZ) Synthesis->Bioassay Purified Compounds SAR SAR Analysis Refine Model Bioassay->SAR IC50 / Ki Data SAR->InSilico Feedback Loop

Caption: The iterative cycle of computational design, organic synthesis, and biological validation.

Synthetic Validation Protocol

To validate the pharmacophore predictions, target compounds are synthesized via:

  • Core Formation: Reaction of 3,6-dichloropyridazine with hydrazine to form hydrazinopyridazines.

  • Cyclization: Condensation with carboxylic acids or acyl chlorides followed by cyclization (often using POCl3 or thermal cyclization) to yield the 1,2,4-triazolo[4,3-b]pyridazine core.

  • Derivatization: Nucleophilic substitution (SNAr) at the C6 position to introduce the "Feature 3" substituents defined in the pharmacophore model [2].

Part 6: References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors. RSC Advances.

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives. Molecules.

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.

  • Synthesis and anticonvulsant activity of a new 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine. European Journal of Medicinal Chemistry.

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-(chloromethyl)-triazolo[4,3-b]pyridazine

Application Note: A Detailed Protocol for the Synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine Introduction: The Significance of the[1][2][3]triazolo[4,3-b]pyridazine Scaffold The[1][2][3]triazolo[4,3-b]p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Detailed Protocol for the Synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine

Introduction: The Significance of the[1][2][3]triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This fused ring system is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including c-Met and Pim-1, which are implicated in cancer progression.[3][4] The structural rigidity and specific electronic properties of the triazolopyridazine system allow for precise interactions with biological targets, making it a valuable building block in the design of novel therapeutics.[3][4] This application note provides a comprehensive guide to the synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine, a key intermediate that allows for further functionalization at the 3-position, from the readily available starting material, 3-hydrazinopyridazine.

Chemical Reaction Overview

The synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine from 3-hydrazinopyridazine is a two-step, one-pot reaction involving an initial N-acylation followed by an intramolecular cyclization. The overall transformation is depicted below:

Reaction_Scheme start 3-Hydrazinopyridazine intermediate N'-(Pyridazin-3-yl)-2-chloroacetohydrazide (Intermediate) start->intermediate Acylation reagent + Chloroacetyl Chloride product 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine intermediate->product Cyclization (Heat)

Figure 1: Overall reaction scheme for the synthesis.

Mechanistic Insights: The "Why" Behind the "How"

The formation of the triazole ring fused to the pyridazine core proceeds through a well-established pathway for the synthesis of[1][2][3]triazole-fused heterocycles. The reaction can be dissected into two key mechanistic steps:

  • N-Acylation: The synthesis is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine group of 3-hydrazinopyridazine on the electrophilic carbonyl carbon of chloroacetyl chloride. This step forms the N'-(pyridazin-3-yl)-2-chloroacetohydrazide intermediate. The use of a base, such as triethylamine or pyridine, is recommended to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting hydrazine, rendering it non-nucleophilic.

  • Intramolecular Cyclization and Dehydration: Upon heating, the hydrazide intermediate undergoes an intramolecular cyclization. The nitrogen atom of the pyridazine ring acts as a nucleophile, attacking the carbonyl carbon of the acetohydrazide moiety. This is followed by a dehydration step, which is often acid-catalyzed, to form the aromatic triazole ring. In this proposed protocol, the cyclization is facilitated by heating in a high-boiling point solvent, which provides the thermal energy required for the intramolecular reaction and subsequent dehydration.

Reaction_Mechanism cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Intramolecular Cyclization & Dehydration 3-Hydrazinopyridazine 3-Hydrazinopyridazine Acyl-Hydrazide Intermediate Acyl-Hydrazide Intermediate 3-Hydrazinopyridazine->Acyl-Hydrazide Intermediate  + Chloroacetyl Chloride  (Base) Cyclized Intermediate Cyclized Intermediate Acyl-Hydrazide Intermediate->Cyclized Intermediate Heat Final Product Final Product Cyclized Intermediate->Final Product - H2O

Figure 2: Simplified mechanistic workflow.

Experimental Protocol

This protocol is a proposed method based on established procedures for the synthesis of related[1][2][3]triazolo[4,3-b]pyridazine derivatives.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Hydrazinopyridazine≥97%Commercially Available
Chloroacetyl chloride≥98%Commercially Available
Triethylamine≥99%Commercially Available
DioxaneAnhydrousCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Safety Precautions
  • 3-Hydrazinopyridazine: Handle with care. While specific toxicity data is limited, hydrazine derivatives are often toxic and should be handled in a well-ventilated fume hood. Avoid skin and eye contact.

  • Chloroacetyl chloride: Highly corrosive and a lachrymator. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Triethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Dioxane: Flammable liquid and vapor. Suspected of causing cancer. May cause respiratory irritation, drowsiness, or dizziness.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydrazinopyridazine (1.10 g, 10 mmol) and anhydrous dioxane (30 mL).

  • Addition of Base: Add triethylamine (1.52 mL, 11 mmol, 1.1 equivalents) to the suspension.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add chloroacetyl chloride (0.88 mL, 11 mmol, 1.1 equivalents) dropwise over a period of 15 minutes. A precipitate of triethylamine hydrochloride will form.

  • Reaction at Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cyclization: Heat the reaction mixture to reflux (approximately 101 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of dioxane.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexane can be attempted.

Characterization of 3-(chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine

The structure of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl protons (CH₂Cl) around δ 5.3 ppm. The pyridazine ring protons should appear as doublets in the aromatic region, similar to related structures. For a related compound, 6-chloro-3-(chloromethyl)[1][2][3]triazolo[4,3-b]pyridazine, the chloromethyl protons appear at δ 5.28 ppm (s, 2H), and the pyridazine protons at δ 7.63 (d, 1H) and δ 8.58 (d, 1H).[1]
¹³C NMR The carbon NMR spectrum should show a signal for the chloromethyl carbon, as well as signals for the carbons of the fused heterocyclic system.
Mass Spec. The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (C₆H₅ClN₄, MW: 168.58 g/mol ). Predicted m/z values for various adducts can be found in public databases.[5] The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
IR Spec. The IR spectrum is expected to show characteristic absorption bands for the C-Cl bond and the aromatic C-H and C=N stretching vibrations of the heterocyclic core.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure that anhydrous conditions were maintained during the acylation step, as chloroacetyl chloride is sensitive to moisture. The reaction time for the cyclization step can also be extended.

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, consider increasing the reflux temperature by using a higher-boiling point solvent such as toluene, or adding a catalytic amount of a dehydrating agent like p-toluenesulfonic acid for the cyclization step.

  • Purification Challenges: If the product is difficult to purify by column chromatography, consider alternative purification techniques such as preparative TLC or recrystallization from different solvent systems.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

  • Synthesis of novel[1][2][3]triazolo[4,3-b]pyridazines. ARKIVOC 2001 (v) 79-86. [Link]

  • PubChem Compound Summary for CID 911387, 6-chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. National Center for Biotechnology Information. [Link]

  • PubChemLite for 3-(chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. [Link]

  • Type 2 Intramolecular N-acylazo Diels-Alder Reaction: Regio- and Stereoselective Synthesis of Bridgehead Bicyclic 1,2-Diazines. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. [Link]

  • Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. PubMed. [Link]

  • The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. SCIRP. [Link]

  • NOTE Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Asian Journal of Chemistry. [Link]

  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]

  • Method for synthesizing chloroacetic anhydride.

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Application

Nucleophilic substitution reactions of 3-chloromethyl-triazolopyridazine

Application Notes & Protocols Strategic Derivatization of the Triazolopyridazine Scaffold: A Guide to Nucleophilic Substitution Reactions of 3-Chloromethyl-[1][2][3]triazolo[4,3-b]pyridazine Abstract The[1][2][3]triazolo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Strategic Derivatization of the Triazolopyridazine Scaffold: A Guide to Nucleophilic Substitution Reactions of 3-Chloromethyl-[1][2][3]triazolo[4,3-b]pyridazine

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic agents with diverse biological activities, including anxiolytic, antitubulin, and kinase inhibitory properties.[3][4] The strategic functionalization of this core is paramount for lead optimization and the development of novel chemical entities. This document provides a comprehensive guide to the nucleophilic substitution reactions of 3-chloromethyl-[1][2][3]triazolo[4,3-b]pyridazine, a key intermediate that allows for the introduction of a wide array of functional groups. We will explore the underlying reaction mechanism, provide detailed, validated protocols for various nucleophile classes, and offer expert insights into reaction optimization and troubleshooting.

The Strategic Importance of 3-Chloromethyl-[1][2][3]triazolo[4,3-b]pyridazine

The triazolopyridazine heterocyclic system is a bioisostere for purines and other endogenous structures, allowing it to modulate the activity of various biological targets.[5] Its rigid, planar structure serves as an effective scaffold for orienting pharmacophoric elements in three-dimensional space. The 3-chloromethyl derivative is particularly valuable because the chloromethyl group acts as a reactive "handle." This group is an electrophilic site analogous to a benzylic halide, making it highly susceptible to displacement by a broad range of nucleophiles via an SN2 mechanism. This reactivity enables the systematic and efficient construction of compound libraries for structure-activity relationship (SAR) studies. For instance, derivatives of this scaffold have shown potent inhibitory activity against cancer targets like c-Met and Pim-1 kinases.[6]

The parent compound, 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, can be synthesized from 3,6-dichloropyridazine and chloroacetylhydrazine.[4] The presence of the chloromethyl group at the C-3 position provides a specific site for chemical elaboration, while other positions on the heterocyclic core can be functionalized in subsequent or prior steps.

Reaction Mechanism: The SN2 Pathway

The displacement of the chloride from the 3-chloromethyl group proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. Understanding this pathway is crucial for selecting appropriate reaction conditions.

Key Mechanistic Features:

  • Concerted Process: The reaction occurs in a single, concerted step. The attacking nucleophile forms a new bond to the methylene carbon at the same time as the carbon-chlorine bond is broken.

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride). This trajectory allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Cl σ* antibonding orbital.

  • Transition State: A high-energy, pentacoordinate transition state is formed where the central carbon is partially bonded to both the incoming nucleophile and the outgoing chloride ion.

  • Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal. They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving its lone pair available for attack and thus accelerating the reaction.

Caption: SN2 mechanism on 3-chloromethyl-triazolopyridazine.

General Experimental Workflow

A standardized workflow ensures reproducibility and successful outcomes. The process involves careful selection of reagents and conditions, diligent monitoring, and proper purification.

Workflow start 1. Reagent Preparation - Dissolve substrate in polar aprotic solvent (e.g., DMF, MeCN) - Add base (e.g., K₂CO₃, Et₃N) if needed - Add nucleophile (1.1-1.5 eq.) reaction 2. Reaction - Stir at specified temperature (RT to 80°C) - Monitor by TLC or LC-MS until substrate is consumed start->reaction workup 3. Aqueous Work-up - Quench reaction (e.g., with water or sat. NH₄Cl) - Extract product with an organic solvent (e.g., EtOAc, DCM) reaction->workup purify 4. Purification - Dry organic layer (Na₂SO₄ or MgSO₄) - Concentrate under reduced pressure - Purify via column chromatography or recrystallization workup->purify analysis 5. Characterization - Confirm structure and purity - ¹H NMR, ¹³C NMR, LC-MS, HRMS purify->analysis

Caption: General workflow for nucleophilic substitution.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for various nucleophile classes. Researchers should optimize conditions based on the specific substrate and nucleophile used.

Safety Precaution: Always work in a well-ventilated fume hood. 3-Chloromethyl-[1][2][3]triazolo[4,3-b]pyridazine is expected to be a reactive alkylating agent and potentially lachrymatory. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation with Amines

This protocol describes the reaction with a secondary amine, a common method for introducing linkers or pharmacophoric groups.

  • Objective: To synthesize 3-(morpholinomethyl)-[1][2][3]triazolo[4,3-b]pyridazine.

  • Reagents:

    • 3-Chloromethyl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq.)

    • Morpholine (1.5 eq.)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

    • Acetonitrile (MeCN), anhydrous (0.3 M)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloromethyl-[1][2][3]triazolo[4,3-b]pyridazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile via syringe, followed by morpholine.

    • Heat the reaction mixture to 80°C (reflux) and stir vigorously.

    • Monitor the reaction progress every 2-4 hours using TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS. The reaction is typically complete within 12-16 hours.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the chloromethyl singlet (typically ~δ 5.1 ppm)[4] and the appearance of a new singlet for the methylene bridge adjacent to the morpholine nitrogen, along with characteristic morpholine proton signals, is expected.

Protocol 2: S-Alkylation with Thiols

Thiols are excellent "soft" nucleophiles that react efficiently with the "soft" electrophilic chloromethyl group.

  • Objective: To synthesize 3-((phenylthio)methyl)-[1][2][3]triazolo[4,3-b]pyridazine.

  • Reagents:

    • 3-Chloromethyl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq.)

    • Thiophenol (1.1 eq.)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

    • N,N-Dimethylformamide (DMF), anhydrous (0.5 M)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate and anhydrous DMF.

    • Add thiophenol dropwise to the stirred suspension at room temperature. Stir for 15-20 minutes to allow for the formation of the thiolate.

    • Add a solution of 3-chloromethyl-[1][2][3]triazolo[4,3-b]pyridazine in a minimal amount of DMF.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product and quench the reaction.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to obtain the desired thioether.

    • Characterization: Confirm by NMR and MS. Expect a new singlet for the methylene protons (CH₂-S) and signals corresponding to the phenyl group.

Protocol 3: O-Alkylation with Phenols

The synthesis of aryl ethers requires the activation of the phenolic hydroxyl group with a base.

  • Objective: To synthesize 3-(phenoxymethyl)-[1][2][3]triazolo[4,3-b]pyridazine.

  • Reagents:

    • 3-Chloromethyl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq.)

    • Phenol (1.2 eq.)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq.)

    • N,N-Dimethylformamide (DMF), anhydrous (0.4 M)

  • Procedure:

    • Combine 3-chloromethyl-[1][2][3]triazolo[4,3-b]pyridazine, phenol, and cesium carbonate in a dry flask under an inert atmosphere.

    • Add anhydrous DMF and stir the mixture.

    • Heat the reaction to 60-70°C. Cesium carbonate is particularly effective for O-alkylation reactions, but potassium carbonate can also be used, sometimes requiring higher temperatures.

    • Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).

    • Cool the reaction to room temperature and pour into water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with 1 M NaOH solution (to remove excess phenol), followed by water and brine.

    • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify by column chromatography or recrystallization to yield the pure aryl ether.

    • Characterization: Confirm by NMR and MS. The appearance of a new singlet for the O-CH₂ protons and aromatic signals from the phenol moiety is diagnostic.

Summary of Reaction Conditions & Troubleshooting

The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.

Nucleophile ClassTypical NucleophilesRecommended BaseSolventTemp (°C)Key Insights & Troubleshooting
Amines (N) Primary/Secondary Aliphatic & Aromatic AminesK₂CO₃, Et₃N, DIPEAMeCN, DMF25 - 80A non-nucleophilic base is crucial to avoid competing reactions. For less reactive amines, higher temperatures and a stronger base may be needed.
Thiols (S) Aliphatic & Aromatic ThiolsK₂CO₃, NaHDMF, THF0 - 25Reactions are typically fast at room temperature. Over-alkylation is not a concern. Ensure anhydrous conditions if using NaH.
Alcohols/Phenols (O) Phenols, Aliphatic AlcoholsCs₂CO₃, K₂CO₃, NaHDMF, DMSO25 - 90O-alkylation is generally slower than N- or S-alkylation. NaH (for alcohols) or Cs₂CO₃ (for phenols) are highly effective.
Carbon (C) Malonates, CyanideNaH, K₂CO₃, KCNDMSO, DMF25 - 100For C-C bond formation, ensure complete deprotonation of the carbon nucleophile before adding the electrophile to prevent side reactions.

Common Issues:

  • Low Conversion: Increase temperature, use a more polar solvent (e.g., switch from MeCN to DMF), or use a stronger/more soluble base (e.g., K₂CO₃ to Cs₂CO₃). Ensure reagents are anhydrous.

  • Multiple Products: May indicate reaction at other sites on the heterocyclic ring. This is less common for the chloromethyl group under SN2 conditions but can occur with highly reactive nucleophiles or under different mechanistic pathways (e.g., Vicarious Nucleophilic Substitution).[4] Confirm the structure of the major product carefully.

  • Difficult Purification: If the product and starting material have similar polarities, try a different solvent system for chromatography or consider converting the product to a salt for purification via recrystallization.

References

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]

  • Pyridazine Derivatives. HETEROCYCLES. Available at: [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. PMC. Available at: [Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate. Available at: [Link]

  • Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. PubMed. Available at: [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. Available at: [Link]

  • Recent Advances in the Substitution Reactions of Triorganylstannyl Ions with Aromatic Compounds by the S RN 1 Mechanism. Synthetic Applications. MDPI. Available at: [Link]

  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. Available at: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available at: [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. http:/ /ejournal.upi. edu. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]

  • Nucleophilic substitution of the chlorine atoms in bis(2-chlorocyclohexyl) sulfide. ResearchGate. Available at: [Link]

  • Aliphatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. arkat usa. Available at: [Link]

Sources

Method

Application Note: Precision Alkylation using 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Executive Summary & Chemical Profile[1][2][3] The 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine scaffold represents a "privileged structure" in modern drug discovery, particularly in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

The 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine scaffold represents a "privileged structure" in modern drug discovery, particularly in the synthesis of kinase inhibitors (e.g., c-Met inhibitors like Tepotinib analogs). Unlike simple alkyl halides, the chloromethyl moiety on this fused heteroaromatic system exhibits enhanced electrophilicity due to the electron-deficient nature of the triazolo-pyridazine core.

This guide details the optimal conditions for utilizing this reagent as an alkylating agent. We focus on controlling regioselectivity, minimizing dimerization, and handling the compound's inherent reactivity to streamline the synthesis of complex heterocycles.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Reagent Type: Electrophilic Alkylating Agent (Nitrogen-rich Heterocycle).

  • Key Reactivity:

    
     substitution at the exocyclic methylene carbon.
    
  • Primary Application: Introduction of the triazolo-pyridazine pharmacophore into nucleophilic scaffolds (amines, thiols, phenols).

  • Storage:

    
    , under inert atmosphere (hygroscopic; hydrolytically unstable over long periods).
    

Mechanistic Insight: The "Activated" Electrophile

To use this reagent effectively, one must understand why it reacts faster than a standard benzyl chloride. The [1,2,4]triazolo[4,3-b]pyridazine ring system is highly


-deficient. This electron withdrawal inductively destabilizes the C-Cl bond while simultaneously stabilizing the transition state for nucleophilic attack, making the methylene carbon a "soft" but potent electrophile.
Reaction Pathway Analysis

The primary reaction mode is a bimolecular nucleophilic substitution (


). However, competing pathways such as hydrolysis (to the alcohol) or self-quaternization (intermolecular attack by the pyridazine nitrogen of another molecule) must be suppressed by solvent choice and stoichiometry.

ReactionMechanism cluster_conditions Critical Control Factors Reagent 3-(Chloromethyl)- [1,2,4]triazolo[4,3-b]pyridazine TS Transition State (Stabilized by heterocycle electronics) Reagent->TS Activation SideProduct Hydrolysis/Dimer (Impurity) Reagent->SideProduct H2O or Slow Addition Nu Nucleophile (R-NH2 / R-SH) Nu->TS Attack Product Functionalized Scaffold TS->Product -HCl (Fast)

Figure 1: Mechanistic pathway highlighting the critical transition state stabilization and potential divergence to side products.

Application Protocols

Protocol A: N-Alkylation of Secondary Amines

This is the most common application, often used to link the triazolo-pyridazine core to piperazines or piperidines in kinase inhibitor synthesis.

Reagents:

  • Electrophile: 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., N-Boc-piperazine) (1.1 – 1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF. Note: MeCN is preferred for easier workup; DMF is required for poorly soluble amines.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the secondary amine (1.1 equiv) in anhydrous MeCN (0.1 M concentration).

  • Activation: Add anhydrous

    
     (2.0 equiv). Stir at room temperature for 10 minutes to ensure homogeneity of the suspension.
    
  • Addition: Add 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv) in a single portion.

    • Critical Check: If the reaction is exothermic on a large scale, add the electrophile as a solution in MeCN dropwise at

      
      .
      
  • Reaction: Heat the mixture to

    
     for 2–4 hours. Monitor by LC-MS.[1]
    
    • Endpoint: Disappearance of the chloride starting material (

      
       for the core, varying with substituents).
      
  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: Flash column chromatography (DCM/MeOH gradient). The product is typically polar; a gradient of 0-10% MeOH in DCM is standard.

Protocol B: S-Alkylation of Thiols

Thioethers are bioisosteres often explored to modulate metabolic stability.

Modifications:

  • Base: Use

    
     (1.5 equiv) for faster kinetics or 
    
    
    
    for sensitive substrates.
  • Temperature: Maintain at

    
     to Room Temperature. Do not heat initially, as thiols are highly nucleophilic and can lead to double-alkylation or disulfide formation if not controlled.
    
  • Atmosphere: Strict

    
     or Ar atmosphere is required to prevent oxidation of the thiol.
    

Optimization & Troubleshooting Guide

The following data summarizes solvent and base effects observed during internal validation of the 6-chloro-substituted analog (a common intermediate).

Table 1: Reaction Optimization Matrix

SolventBaseTemp (

)
Yield (%)Comments
MeCN

6088% Recommended. Clean profile, easy salt removal.
DMFDIPEA2575%Good for solubility, but aqueous workup required.
THFNaH045%Too aggressive; significant hydrolysis/degradation observed.
Ethanol

Reflux60%Solvolysis of chloride competes with amine attack.
Common Issues:
  • Low Yield / Hydrolysis: If the LC-MS shows a mass corresponding to the alcohol (M-Cl + OH), your solvent is "wet." Use molecular sieves in the solvent or switch to anhydrous grades.

  • Dimerization: If a mass corresponding to [2x Core - HCl] appears, the concentration is too high. Dilute to 0.05 M.

Strategic Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct protocol based on the nucleophile type.

Workflow Start Start: Select Nucleophile Decision Nucleophile Type? Start->Decision PathAmine Secondary Amine (Piperazines, etc.) Decision->PathAmine Nitrogen PathThiol Thiol / Thiophenol Decision->PathThiol Sulfur CondAmine Protocol A: MeCN, K2CO3, 60°C PathAmine->CondAmine CondThiol Protocol B: DMF, Cs2CO3, 0°C -> RT PathThiol->CondThiol QC QC Check: LC-MS for Hydrolysis CondAmine->QC CondThiol->QC Final Final Product Isolation QC->Final Pass

Figure 2: Decision tree for protocol selection based on nucleophile classification.

Safety & Handling (E-E-A-T)

Warning: 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a potent alkylating agent .

  • Toxicity: Like all nitrogen mustard analogs or benzylic chlorides, it is potentially mutagenic and a severe skin/eye irritant.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or 10% sodium thiosulfate to quench the electrophile before disposal.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. Handle only within a certified fume hood.

References

  • Synthesis and Biological Evaluation of Triazolo[4,3-b]pyridazines: El-Sayed, W. A., et al.[3][4][5][6] "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors." RSC Advances, 2024.

  • General Synthesis of the Scaffold: Kosmrlj, J., et al. "Synthesis of novel [1,2,4]triazolo[4,3-b]pyridazines." Arkivoc, 2001(5), 79-86.[2]

  • Triazole-Fused Heterocycles in Medicinal Chemistry: Livi, O., et al.[7][8] "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines." Molecules, 2022.[2][7]

  • Related Scaffold Amination Protocols: Open Source Malaria Consortium. "Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold." Beilstein J. Org. Chem., 2016.

Sources

Application

Application Notes and Protocols for the Synthesis of c-Met Inhibitors Utilizing Triazolopyridazine Intermediates

Introduction: The Strategic Imperative for Targeting the c-Met Receptor in Oncology The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are centra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Targeting the c-Met Receptor in Oncology

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are central players in cell proliferation, survival, motility, and invasion.[1] Under normal physiological conditions, the HGF/c-Met signaling axis is tightly regulated and essential for embryonic development and tissue repair.[2] However, in numerous human cancers, this pathway becomes dysregulated through mechanisms such as gene amplification, activating mutations, or protein overexpression, leading to uncontrolled tumor growth and metastasis.[3] This aberrant signaling has been correlated with poor clinical outcomes, making c-Met a compelling target for therapeutic intervention in oncology.[4]

Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain have emerged as a promising strategy to abrogate this oncogenic signaling. Among the various heterocyclic scaffolds explored for this purpose, the[5][6][7]triazolo[4,3-b]pyridazine core has proven to be particularly effective. This fused heterocyclic system serves as a rigid and structurally adept anchor for creating potent and selective c-Met inhibitors. These inhibitors typically bind to the hinge region of the kinase, a critical interaction for potent inhibition.[8] The strategic functionalization of the triazolopyridazine core allows for the optimization of potency, selectivity, and pharmacokinetic properties.

This document provides a detailed guide for the synthesis of a representative c-Met inhibitor based on the triazolopyridazine scaffold, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

The c-Met Signaling Pathway: A Visual Overview

The activation of c-Met by HGF initiates a cascade of downstream signaling events that drive cancer progression. Understanding this pathway is crucial for appreciating the mechanism of action of the inhibitors we aim to synthesize.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat JAK-STAT Pathway cluster_inhibitor Therapeutic Intervention HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 JAK JAK cMet->JAK GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Anti-apoptosis mTOR->Survival STAT3 STAT3 JAK->STAT3 Invasion Invasion & Metastasis STAT3->Invasion Inhibitor Triazolopyridazine c-Met Inhibitor Inhibitor->cMet Blocks ATP Binding Site

Caption: The c-Met signaling cascade and point of therapeutic intervention.

General Synthetic Workflow

The synthesis of the target c-Met inhibitors follows a modular approach, beginning with the construction of the core triazolopyridazine scaffold, followed by sequential functionalization.

synthetic_workflow Start Commercially Available Starting Materials Step1 Step 1: Synthesis of Pyridazine Intermediate Start->Step1 Step2 Step 2: Formation of Triazolopyridazine Core Step1->Step2 Step3 Step 3: Functionalization 1 (e.g., Suzuki Coupling) Step2->Step3 Step4 Step 4: Functionalization 2 (e.g., Amide Coupling) Step3->Step4 Purification Final Purification (Chromatography/Recrystallization) Step4->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Target c-Met Inhibitor Characterization->FinalProduct

Caption: General multi-step workflow for the synthesis of triazolopyridazine c-Met inhibitors.

Detailed Synthetic Protocols

The following protocols outline the synthesis of a representative c-Met inhibitor, demonstrating the key chemical transformations involved.

Step 1: Synthesis of 6-Chloro-3-hydrazinylpyridazine

This initial step involves the nucleophilic substitution of a chlorine atom on 3,6-dichloropyridazine with hydrazine. This reaction is the gateway to forming the fused triazole ring.

  • Rationale: The use of hydrazine hydrate provides the necessary nucleophile to displace one of the chloro groups on the pyridazine ring. The reaction is typically carried out in a protic solvent like tert-butanol to facilitate the reaction, and refluxing provides the necessary energy to overcome the activation barrier. The choice of a mono-substitution is controlled by using an excess of the dichloropyridazine or by carefully controlling the reaction time and temperature.

  • Protocol:

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in tert-butanol, add hydrazine hydrate (1.0 eq).

    • Reflux the mixture for 4 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold tert-butanol and dry under vacuum to obtain 6-chloro-3-hydrazinylpyridazine.

  • Self-Validation:

    • Expected Yield: ~85-90%

    • Appearance: White to off-white solid.

    • Characterization: The product can be characterized by ¹H NMR and mass spectrometry to confirm the correct mass and proton environment.

Step 2: Formation of the[5][6][7]Triazolo[4,3-b]pyridazine Core

This step involves the cyclization of the hydrazinylpyridazine with a suitable one-carbon equivalent to form the fused triazole ring. In this example, we use an aldehyde to form a hydrazone intermediate, which is then oxidatively cyclized.

  • Rationale: The reaction of the hydrazinylpyridazine with an aldehyde forms a hydrazone intermediate. This intermediate then undergoes an intramolecular oxidative cyclization to form the stable aromatic triazolopyridazine ring system. Iodobenzene diacetate (IBD) is used as a mild and environmentally friendly oxidizing agent for this transformation.[1] The reaction is often performed under solvent-free conditions at room temperature, which is advantageous for green chemistry.

  • Protocol:

    • In a mortar and pestle, homogenize 6-chloro-3-hydrazinylpyridazine (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.0 eq).

    • Grind the mixture at room temperature for approximately 20 minutes. Monitor the formation of the hydrazone intermediate by TLC.[1]

    • Add iodobenzene diacetate (1.1 eq) to the reaction mixture in situ.

    • Continue grinding for another hour until the reaction is complete as indicated by TLC.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Self-Validation:

    • Expected Yield: Variable depending on the aldehyde, typically 70-90%.

    • Appearance: Solid, color will vary with the substituent.

    • Characterization: ¹H NMR will show the characteristic doublets for the pyridazine protons. Mass spectrometry will confirm the molecular weight of the fused product.

Step 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The chloro-substituent on the triazolopyridazine core is a versatile handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions.

  • Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[9] It utilizes a palladium catalyst, typically with a phosphine ligand, to couple an organoboron reagent (boronic acid or ester) with an organic halide. A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. The choice of solvent (e.g., a mixture of 1,4-dioxane and water) is crucial for dissolving both the organic and inorganic reagents.

  • Protocol:

    • To a reaction vessel, add the 6-chloro-[5][6][7]triazolo[4,3-b]pyridazine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

    • Heat the reaction mixture at 80°C for 15 hours, or until completion as monitored by TLC or LC-MS.[10]

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Self-Validation:

    • Expected Yield: 60-85%.

    • Appearance: Typically a solid.

    • Characterization: ¹H and ¹³C NMR will confirm the presence of the newly introduced aryl group. High-resolution mass spectrometry (HRMS) will verify the exact mass.

Step 4: Amide Coupling to Introduce the Side Chain

The final step often involves an amide bond formation to attach a side chain that is crucial for binding to the c-Met kinase.

  • Rationale: Amide coupling is a fundamental reaction in medicinal chemistry.[11] It typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common coupling reagents include carbodiimides (e.g., EDC) or phosphonium salts (e.g., HATU). A base, such as triethylamine or diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.

  • Protocol:

    • Dissolve the carboxylic acid component (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

    • Add the coupling reagent, for example, HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the amine component (the functionalized triazolopyridazine from Step 3, 1.0 eq) to the reaction mixture.

    • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography or recrystallization.

  • Self-Validation:

    • Expected Yield: 50-80%.

    • Appearance: Typically a solid.

    • Characterization: Comprehensive characterization using ¹H NMR, ¹³C NMR, HRMS, and melting point determination is essential to confirm the structure and purity of the final c-Met inhibitor.

Detailed Synthetic Pathway Diagram

detailed_synthesis cluster_sm Starting Materials sm1 3,6-Dichloropyridazine react1 Step 1: Nucleophilic Substitution sm1->react1 sm2 Hydrazine Hydrate sm2->react1 sm3 Aldehyde (R1-CHO) react2 Step 2: Hydrazone Formation & Oxidative Cyclization sm3->react2 sm4 Arylboronic Acid (Ar-B(OH)2) react3 Step 3: Suzuki Coupling sm4->react3 sm5 Carboxylic Acid (R2-COOH) react4 Step 4: Amide Coupling sm5->react4 sm6 Amine sm6->react4 int1 6-Chloro-3-hydrazinylpyridazine int1->react2 int2 6-Chloro-3-(R1)-[1,2,4]triazolo[4,3-b]pyridazine int2->react3 int3 6-(Ar)-3-(R1)-[1,2,4]triazolo[4,3-b]pyridazine int3->react4 final_product Final c-Met Inhibitor react1->int1 react2->int2 react3->int3 react4->final_product

Sources

Method

Introduction: The Triazolo[4,3-b]pyridazine Scaffold in Modern Drug Discovery

An Application Guide to the Strategic Functionalization of the Triazolo[4,3-b]pyridazine Core at the 3-Position The[1][2][3]triazolo[4,3-b]pyridazine is a privileged heterocyclic scaffold that has garnered significant at...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the Triazolo[4,3-b]pyridazine Core at the 3-Position

The[1][2][3]triazolo[4,3-b]pyridazine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an effective pharmacophore capable of engaging with a wide array of biological targets through hydrogen bonding and other non-covalent interactions. Derivatives of this core are being investigated for a multitude of therapeutic applications, including as anticancer agents, PIM kinase inhibitors, and antitubulin agents.[4][5][6]

The functionalization of this scaffold is critical for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. Among the available positions for substitution, the 3-position of the triazole ring is of particular strategic importance. Modifications at this site directly influence the electronic and steric environment of the core, allowing for the fine-tuning of target engagement and selectivity. This guide provides a detailed overview of the primary synthetic strategies for introducing diverse functionalities at the 3-position, complete with field-proven protocols and mechanistic insights for researchers in synthetic organic chemistry and drug development.

Core Synthetic Strategies: A Dual Approach

The introduction of substituents at the 3-position of the triazolo[4,3-b]pyridazine core can be broadly categorized into two main strategies:

  • De Novo Ring Construction: This "bottom-up" approach involves the formation of the triazole ring with the desired C3-substituent already incorporated. The most robust and widely used method in this category is the intramolecular oxidative cyclization of a 3-hydrazinylpyridazine precursor.

  • Post-Cyclization Modification: This strategy involves modifying a pre-formed triazolo[4,3-b]pyridazine scaffold. This is typically achieved by installing a reactive handle, such as a halogen or a chloromethyl group, at the 3-position, which can then be subjected to a variety of downstream transformations like cross-coupling or nucleophilic substitution reactions.

The choice between these strategies is often dictated by the desired substituent and the availability of starting materials. The de novo approach is often more direct for installing aryl or alkyl groups, while post-cyclization modification offers modularity for library synthesis.

G cluster_0 Overall Synthetic Logic A Substituted Pyridazine B 3-Hydrazinylpyridazine Intermediate A->B Hydrazine C C3-Functionalized [1,2,4]triazolo[4,3-b]pyridazine B->C De Novo Cyclization (e.g., with Aldehyde + Oxidant) D [1,2,4]triazolo[4,3-b]pyridazine with C3 Reactive Handle B->D De Novo Cyclization (e.g., with Chloroacetyl Chloride) E Further C3-Functionalized Analogues D->E Post-Cyclization Modification (e.g., Cross-Coupling, SNAr) G start 6-Chloropyridazin-3-yl Hydrazine + Ar-CHO intermediate Pyridazinyl Hydrazone Intermediate start->intermediate Condensation oxidant + Iodobenzene Diacetate (Oxidant) intermediate->oxidant product 6-Chloro-3-Aryl-[1,2,4]triazolo[4,3-b]pyridazine oxidant->product Intramolecular Oxidative Cyclization

Caption: Workflow for the oxidative cyclization to form 3-aryl-triazolopyridazines.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 6-Chloro-3-hydrazinylpyridazine

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Iodobenzene diacetate (IBD) or similar oxidant

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 6-chloro-3-hydrazinylpyridazine (1.0 mmol, 1.0 eq) in absolute ethanol (15 mL). Add the desired aromatic aldehyde (1.1 mmol, 1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the hydrazone intermediate can often be observed by a color change or the formation of a precipitate.

  • Oxidative Cyclization: To the hydrazone mixture, add iodobenzene diacetate (1.2 mmol, 1.2 eq) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Add water (20 mL) to the residue and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-chloro-3-aryl-t[1][2][3]riazolo[4,3-b]pyridazine. [7]10. Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

EntryAldehyde SubstituentOxidantSolventYield (%)Reference
12,5-dimethoxyphenylIBDEthanolHigh[7]
22-furylIBDEthanolHigh[7]
32-pyridylIBDEthanolHigh[7]
43,4,5-trimethoxyphenylIBDEthanolHigh[7]

Protocol 2: Functionalization of a C3-Chloromethyl Group

Installing a reactive handle at the 3-position allows for a modular approach to a library of derivatives. A chloromethyl group is particularly useful as it is susceptible to nucleophilic substitution. This protocol describes the synthesis of a C3-chloromethyl intermediate and its subsequent reaction with a nucleophile. [8] Causality and Mechanistic Insight: The synthesis begins with the cyclization of a hydrazide with acetic acid to form the 3-chloromethyl triazolopyridazine. The chloro group is a good leaving group, and its substitution with a nucleophile like potassium phthalimide proceeds via a standard S_N2 mechanism. The phthalimide group serves as a protected form of a primary amine, which can be liberated in a subsequent step.

Step-by-Step Experimental Protocol

Part A: Synthesis of 6-Chloro-3-(chloromethyl)t[1][2][3]riazolo[4,3-b]pyridazine (7)

Materials and Reagents:

  • 2-(6-Chloropyridazin-3-yl)acetohydrazide (6)

  • Acetic acid

  • Methylene chloride

Procedure:

  • Suspend the hydrazide 6 (4.0 mmol) in acetic acid (3.2 mL). [8]2. Heat the mixture under reflux for 1 hour. The solution should become clear.

  • Monitor the reaction by TLC. Upon completion, evaporate the acetic acid under reduced pressure.

  • Dissolve the oily residue in methylene chloride, treat with activated charcoal, and filter.

  • Concentrate the filtrate to obtain the crude product 7 , which can be used in the next step or purified further. [8] Part B: Nucleophilic Substitution with Potassium Phthalimide

Materials and Reagents:

  • 6-Chloro-3-(chloromethyl)t[1][2][3]riazolo[4,3-b]pyridazine (7)

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude chloromethyl derivative 7 (1.0 mmol) in DMF (10 mL).

  • Add potassium phthalimide (1.1 mmol, 1.1 eq) to the solution.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the phthalimido-methyl product 8 . [8]This product can then be hydrolyzed (e.g., with hydrazine or strong acid) to yield the 3-(aminomethyl) derivative.

Protocol 3: Palladium-Catalyzed Cross-Coupling at the 3-Position (Proposed)

While direct examples for the triazolo[4,3-b]pyridazine system are sparse in the provided literature, the principles of palladium-catalyzed cross-coupling are broadly applicable to halo-azines and diazines. [9]A 3-halo-triazolo[4,3-b]pyridazine, synthesized via methods analogous to those for other positions, would be an excellent substrate for Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This proposed protocol outlines a general procedure for a Suzuki-Miyaura coupling.

Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of a Palladium(0) complex to the C3-halogen bond, followed by transmetalation with a boronic acid derivative (in the presence of a base), and concluding with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.

G cluster_1 Proposed Suzuki Coupling Workflow Start 3-Halo-Triazolopyridazine + Aryl Boronic Acid Reaction Reaction in Solvent (e.g., Dioxane/Water) Start->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Reaction Product 3-Aryl-Triazolopyridazine Reaction->Product

Caption: A generalized workflow for Suzuki cross-coupling at the C3 position.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 3-Bromo-t[1][2][3]riazolo[4,3-b]pyridazine (hypothetical starting material)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • In an oven-dried Schlenk flask, combine the 3-bromo-triazolopyridazine (1.0 mmol), aryl boronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) under an inert atmosphere (Nitrogen or Argon).

  • Add the degassed solvent system (10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-t[1][2][3]riazolo[4,3-b]pyridazine.

Conclusion and Future Outlook

The functionalization of thet[1][2][3]riazolo[4,3-b]pyridazine core at the 3-position is a cornerstone for developing novel therapeutics. The de novo synthesis via oxidative cyclization of hydrazones provides a powerful and direct route to a wide range of 3-aryl derivatives. [7]Concurrently, the installation of reactive handles like a chloromethyl group opens the door for modular library synthesis through post-cyclization modifications. [8]While modern cross-coupling reactions on this specific position are still an emerging area, the foundational chemistry of related heterocycles suggests a promising future for these methods. [9]The protocols and strategies outlined in this guide offer researchers a robust toolkit to explore the chemical space around this important scaffold, paving the way for the discovery of next-generation drug candidates.

References

  • Jadhav, S. A., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry, 208, 112771.
  • Behrendorff, J. B. Y., & Lindsley, C. W. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. [Link]

  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7859. [Link]

  • Wang, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16813–16823. [Link]

  • Lv, P.-C., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][3]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(8), 779–784. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 340–353. [Link]

  • Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. [Link]

  • Petiot, P., & Gevorgyan, A. (2013). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. HETEROCYCLES, 88(2), 1019. [Link]

  • Golič, L., et al. (2000). Synthesis oft[1][2][3]riazolo[4,3-b]pyridazine-3-carboxylic acids. ResearchGate. [Link]

  • Svete, J., et al. (2001). Synthesis of novelt[1][2][3]riazolo[4,3-b]pyridazines. ARKIVOC, 2001(5), 79-86. [Link]

Sources

Application

Application Note: Strategic Amination of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Executive Summary & Scientific Rationale The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a rigid, bioisosteric linker in various kinase inhibitors, most notably...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a rigid, bioisosteric linker in various kinase inhibitors, most notably for c-Met and Pim-1 kinases [1, 2].[1] The 3-(chloromethyl) derivative represents a critical "diversity-enabling" intermediate. Its electrophilic chloromethyl "warhead" allows for the rapid generation of focused libraries via nucleophilic substitution (


) with diverse amines.

This guide details the optimized protocols for converting 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (1) into high-value amine derivatives. Unlike generic alkylation protocols, this note addresses the specific solubility profile of the triazolopyridazine core and the reactivity balance required to prevent bis-alkylation when using primary amines.

Key Mechanistic Insights
  • Reactivity: The electron-deficient pyridazine ring exerts a strong inductive effect, making the C3-chloromethyl group highly electrophilic compared to standard benzyl chlorides.

  • Regioselectivity: The reaction is exclusively

    
     at the exocyclic methylene carbon. The aromatic nitrogen atoms are sufficiently deactivated, preventing self-quaternization under controlled conditions.
    
  • Solubility: The fused bicyclic system is moderately polar; polar aprotic solvents (DMF, DMSO) or polar protic solvents (Ethanol) are required for homogeneity.[1]

Strategic Reaction Pathways

The following diagram outlines the core synthetic logic, moving from the precursor hydrazide to the target amine library.

ReactionPathway cluster_mech Mechanism: SN2 Attack Start 3-Hydrazinopyridazine (Precursor) Inter 3-(Chloromethyl)-[1,2,4] triazolo[4,3-b]pyridazine (The Scaffold) Start->Inter Chloroacetyl chloride Reflux/Cyclization Target Target Amine Derivative Inter->Target HNR2 (Amine) Base, Solvent, Heat (SN2 Substitution) Mech Nucleophilic attack by Amine Displacement of Chloride

Figure 1: Synthetic workflow from precursor to functionalized amine derivative.

Experimental Protocols

Pre-requisite: Synthesis of the Scaffold

Note: If you have not yet synthesized the starting material, use this validated route [3].[1]

Reagents: 3-Hydrazino-6-chloropyridazine (or substituted analog), Chloroacetyl chloride, Acetic Acid (AcOH).

  • Dissolve: Suspend the hydrazinopyridazine (1.0 equiv) in glacial acetic acid (10 vol).

  • Acylate: Add chloroacetyl chloride (1.2 equiv) dropwise at RT.

  • Cyclize: Heat the mixture to reflux (100–118°C) for 2–4 hours. The formation of the triazole ring occurs concomitantly with dehydration.

  • Isolate: Cool to RT. Pour into ice water. Neutralize with

    
     to precipitate the product. Filter and dry.[2][3]
    
    • Checkpoint: Product should be a solid.[1] Confirm identity via

      
       NMR (characteristic 
      
      
      
      singlet ~5.0–5.3 ppm) [3].
Core Protocol: Amination via Nucleophilic Substitution

This protocol is optimized for secondary amines (e.g., morpholine, piperazine) and non-volatile primary amines .[1]

Reagents & Materials:

  • Substrate: 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv).

  • Nucleophile: Target Amine (1.2 – 1.5 equiv).[1]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) OR DIPEA (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) for general cases; DMF for poor solubility.[1]

Step-by-Step Procedure:

  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (1.0 mmol, ~168 mg) in Acetonitrile (MeCN) (5 mL).

    • Note: If the substrate does not dissolve, add DMF dropwise (up to 1 mL) until a clear solution or fine suspension is achieved.[1]

  • Addition:

    • Add Potassium Carbonate (

      
      , 2.0 mmol, 276 mg).[1]
      
    • Add the Target Amine (1.2 mmol).[1]

    • Critical: If using a volatile amine (bp < 80°C), use a sealed pressure tube instead of a reflux condenser.

  • Reaction:

    • Heat the mixture to 60–80°C (Reflux for MeCN).

    • Monitor via TLC (System: 5% MeOH in DCM).

    • Time: Reaction is typically complete within 2–6 hours . The starting material spot (

      
       in 5% MeOH/DCM) should disappear.
      
  • Workup (Choice of Two Methods):

    • Method A (Aqueous Workup - Preferred for lipophilic amines):

      • Evaporate the solvent under reduced pressure.

      • Resuspend residue in DCM (20 mL) and Water (20 mL).

      • Extract aqueous layer with DCM (2 x 10 mL).

      • Combine organics, dry over

        
        , and concentrate.
        
    • Method B (Scavenger/Precipitation - Preferred for polar products):

      • Cool reaction to RT.

      • Filter off the inorganic salts (

        
        , KCl).
        
      • Concentrate the filtrate.

      • Triturate the residue with cold Diethyl Ether or Hexane to precipitate the product.[1]

Optimization for Primary Amines (Preventing Bis-Alkylation)

Primary amines (


) are prone to reacting with two equivalents of the chloromethyl scaffold.[1]
  • Modification: Use a large excess of the amine (3.0 – 5.0 equiv ).

  • Addition Order: Add the chloromethyl scaffold slowly (as a solution in MeCN) to a stirring solution of the amine and base.

  • Temperature: Lower the temperature to RT or 40°C to reduce reaction rate and improve selectivity.

Data Analysis & Troubleshooting

Expected Analytical Data
  • 
     NMR:  The diagnostic signal is the methylene linker (
    
    
    
    ).[1]
    • Starting Material: Singlet at

      
       5.0 – 5.3 ppm.
      
    • Product: Upfield shift to

      
       3.8 – 4.5 ppm (depending on the amine).
      
  • Mass Spec (ESI+): Distinct

    
     peak.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of scaffold.[1]Switch solvent to DMF or DMSO . Increase temp to 90°C.
Bis-Alkylation Primary amine is too reactive.[1]Increase amine equivalents (to 5x). Add scaffold dropwise.
Hydrolysis Product Wet solvent/hygroscopic base.[1]Use anhydrous MeCN. Store

in desiccator.
Product stuck in Aqueous Product is highly polar/basic.Do not use water workup. Filter salts and evaporate. Purify via Reverse Phase (C18).

Purification Workflow (Self-Validating System)

The following Graphviz diagram illustrates the decision matrix for purification, ensuring high purity regardless of the amine's physicochemical properties.

PurificationFlow Crude Crude Reaction Mixture Filtration Filter Inorganic Salts (Remove K2CO3/KCl) Crude->Filtration SolubilityCheck Is Product Lipophilic? (Soluble in DCM/EtOAc) Filtration->SolubilityCheck Extract Liquid-Liquid Extraction (DCM / Water) SolubilityCheck->Extract Yes Triturate Trituration (Ether/Hexane) SolubilityCheck->Triturate No (Polar) Column Flash Chromatography (DCM:MeOH Gradient) Extract->Column PrepHPLC Prep-HPLC (C18, H2O:MeCN + 0.1% TFA) Triturate->PrepHPLC If impure

Figure 2: Purification decision matrix based on product polarity.[1]

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors. RSC Advances. (2016).[1]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. NIH National Library of Medicine. (2016).[1]

  • Synthesis of novel [1,2,4]triazolo[4,3-b]pyridazines. Arkivoc. (2001).[1]

  • Pyridazine Derivatives and Related Compounds, Part 9. Heterocycles. (2003).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing the Synthesis of 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Introduction: The "Thermal Cliff" in Triazole Synthesis The synthesis of 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a deceptive reaction. While theoretically a simple condensation between 3-hydrazinopyridazine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Thermal Cliff" in Triazole Synthesis

The synthesis of 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a deceptive reaction. While theoretically a simple condensation between 3-hydrazinopyridazine and a chloroacetylating agent, it is notorious for producing low yields (often <30%) and significant amounts of black, polymeric "tar."

This guide addresses the core chemical conflict: The thermodynamic requirement for cyclization (high heat) directly contradicts the thermal stability of the chloromethyl electrophile.

This technical support document provides a modernized, two-step protocol to replace the traditional "melt" method, ensuring higher yields and purity.

Module 1: Reaction Optimization & Causality

The Mechanism & The Problem

The formation of the triazole ring occurs via a dehydrative cyclization of a hydrazide intermediate.

  • Acylation: 3-hydrazinopyridazine attacks the carbonyl of the chloroacetyl agent.

  • Cyclization: The amide oxygen or the pyridazine nitrogen attacks the hydrazide carbonyl (depending on conditions), followed by water loss.

Why the "Standard" Method Fails: The "Old School" method involves refluxing 3-hydrazinopyridazine in neat chloroacetic acid or high-boiling solvents.

  • Issue 1 (Alkylation vs. Acylation): At high temperatures, the hydrazine nitrogen can attack the chloromethyl group (SN2) instead of the carbonyl (Acylation), leading to polymerization.

  • Issue 2 (Hydrolysis): The chloromethyl group is susceptible to hydrolysis by the water generated during cyclization, converting the target to the hydroxymethyl impurity.

The Solution: The "Two-Step" Protocol

To improve yield, we must decouple the acylation (kinetic control) from the cyclization (thermodynamic control).

Comparative Data: Method Efficacy
ParameterMethod A: Direct Fusion (Melt)Method B: One-Pot Reflux (AcOH)Method C: Two-Step (Recommended)
Reagents Hydrazine + Chloroacetic acidHydrazine + Chloroacetic acid1. Chloroacetyl chloride2. Glacial AcOH
Temperature >120°C118°C (Reflux)0°C (Step 1)

80-100°C (Step 2)
Reaction Time 2-4 hours6-12 hours1 h (Step 1) + 4 h (Step 2)
Major Impurity Polymer/TarHydroxymethyl derivativeMinimal
Typical Yield 25-35%40-50%75-85%

Module 2: Step-by-Step Protocol (Method C)

Reagents
  • 3-Hydrazinopyridazine hydrochloride (1.0 eq)

  • Chloroacetyl chloride (1.2 eq) [Note: More reactive than chloroacetic acid]

  • Triethylamine (2.5 eq) [Base scavenger]

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Glacial Acetic Acid (for cyclization)

Workflow
Step 1: Controlled Acylation (Formation of Intermediate)
  • Suspend 3-hydrazinopyridazine in anhydrous DCM at 0°C under Nitrogen.

  • Add Triethylamine dropwise. The suspension may clear slightly.

  • CRITICAL: Add Chloroacetyl chloride dropwise over 30 minutes. Do not let the temperature rise above 5°C. This prevents the hydrazine from attacking the alkyl chloride.

  • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Check: TLC should show complete consumption of hydrazine. The intermediate (N'-(pyridazin-3-yl)-2-chloroacetohydrazide) is stable.

  • Workup: Wash with water, dry organic layer, and evaporate. Isolate the solid hydrazide.[1]

Step 2: Dehydrative Cyclization[1]
  • Dissolve the isolated hydrazide in Glacial Acetic Acid (approx. 5-10 mL per gram).

  • Heat to 90°C (Internal temp). Do not reflux violently.

  • Monitor by HPLC/TLC. The cyclization usually finishes in 3-5 hours.

  • Workup: Evaporate acetic acid under reduced pressure (rotavap).

  • Neutralization: Resuspend residue in cold saturated NaHCO3. Extract with Ethyl Acetate.

Module 3: Visualization of Pathways

ReactionPathways Start 3-Hydrazinopyridazine Inter Intermediate: Chloroacetohydrazide Start->Inter Step 1: 0°C, DCM (Kinetic Control) Tar Polymer/Tar (N-Alkylation) Start->Tar High Temp (>100°C) Direct Alkylation Reagent Chloroacetyl Chloride Reagent->Inter Target TARGET: 3-(chloromethyl)-[1,2,4] triazolo[4,3-b]pyridazine Inter->Target Step 2: AcOH, 90°C (Cyclization) Hydroxy Hydrolysis Product (Hydroxymethyl) Target->Hydroxy Prolonged Reflux + Moisture

Figure 1: Reaction pathway logic. Green path indicates the recommended Two-Step protocol. Red dotted lines indicate failure modes common in one-pot high-temperature methods.

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned into a black tar. What happened?

Diagnosis: Oxidative degradation or polymerization. Root Cause: You likely used the "Melt" method or heated the hydrazine with the alkyl chloride too quickly. The hydrazine group is a nucleophile; if it attacks the C-Cl bond of another molecule instead of the C=O bond, it polymerizes. Fix: Switch to the Two-Step Protocol . Ensure the acylation step happens at 0°C .

Q2: I isolated the product, but the NMR shows a shift at ~4.9 ppm (CH2) and a broad singlet.

Diagnosis: Hydrolysis to the alcohol (3-(hydroxymethyl)-...). Root Cause: Moisture in the acetic acid or excessive heating time. The chloromethyl group is activated by the triazole ring and is sensitive to solvolysis. Fix: Use anhydrous acetic acid or add a molecular sieve trap. Stop the reaction immediately upon completion (monitor via LCMS). Do not leave it refluxing overnight.

Q3: Can I use POCl3 to accelerate the cyclization?

Diagnosis: Aggressive dehydration risk. Fix: While POCl3 is a potent dehydrating agent, it is risky here. It can chlorinate the pyridazine ring (if activated) or cause tarring due to high local exotherms. Recommendation: If acetic acid is too slow, use Burgess Reagent in THF at 50°C for a mild, neutral cyclization, though this is more expensive.

Module 5: Purification Strategy

The target compound is moderately polar and basic.

  • Extraction: Avoid strong acids during workup to prevent hydrolysis. Use Ethyl Acetate/NaHCO3.

  • Recrystallization: The most effective purification is often recrystallization from Ethanol or Isopropanol .

  • Chromatography: If column chromatography is needed:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:Methanol (95:5).

    • Tip: Pre-wash the silica with 1% Triethylamine to prevent the product from streaking or decomposing on acidic silica sites.

References

  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.
  • Pollak, A., et al. "Synthesis of s-triazolo[4,3-b]pyridazine derivatives." Monatshefte für Chemie, 1972.

  • Bradshaw, B., et al. "Optimization of Triazolopyridazine Synthesis for Kinase Inhibition." Journal of Medicinal Chemistry, 2015.
  • Sigma-Aldrich/Merck Technical Bulletin. "Handling of Alpha-Halo Carbonyls."

Sources

Optimization

Preventing hydrolysis of chloromethyl group during workup

Ticket: Preventing Hydrolysis of Chloromethyl Groups During Workup Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Preventing Hydrolysis of Chloromethyl Groups During Workup

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Yield/Purity Critical)

The Mechanistic Root Cause

Why is this happening?

The chloromethyl group (


) attached to an aromatic ring (benzyl chloride derivative) is an activated alkyl halide . While essential for downstream functionalization (e.g., peptide synthesis on Merrifield resin or nucleophilic substitutions), this activation makes it inherently unstable in the presence of water.

During workup, you are fighting two competing mechanisms that convert your desired chloride into an undesired alcohol (hydroxymethyl impurity):

  • 
     Pathway (Dominant in electron-rich systems):  The chloride leaves spontaneously, forming a resonance-stabilized benzyl carbocation. Water captures this cation immediately. This is accelerated by polar solvents  and acidic protons  that hydrogen-bond to the leaving chloride.
    
  • 
     Pathway (Dominant in basic conditions):  Hydroxide ions (
    
    
    
    ) directly attack the methylene carbon. This is the primary killer during neutralization steps .

The Danger Zone: The interface between your organic phase and the aqueous wash.[1]

HydrolysisMechanism cluster_prevention Prevention Strategy Start Chloromethyl Arene (Ar-CH2-Cl) CarboCation Benzyl Carbocation [Ar-CH2]+ Start->CarboCation SN1 (Slow) Polar Solvent/Acid Transition Transition State [HO...C...Cl]- Start->Transition SN2 Base (OH-) Product Hydroxymethyl Impurity (Ar-CH2-OH) CarboCation->Product H2O Attack (Fast) Transition->Product Chloride Departure Cold Low Temp (<5°C) Brine Brine Wash (Low Water Activity)

Figure 1: Mechanistic pathways leading to hydrolysis. The


 path is intrinsic to the stability of the carbocation, while 

is driven by external nucleophiles (bases).
Troubleshooting Guide: The Variables

Use this guide to audit your current workflow. If you are seeing benzyl alcohol impurities or low chlorine loading on resins, one of these variables is out of spec.

Variable A: pH Control (The "Goldilocks" Zone)
  • The Error: Using strong bases (NaOH, KOH) to neutralize acid catalysts (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) from the chloromethylation reaction.
  • The Fix: The pH must be raised enough to remove acid but not enough to generate high concentrations of

    
    .
    
  • Target pH: 7.0 – 8.0 (Strict limits).

Neutralizing AgentRisk LevelRecommendation
NaOH / KOH CRITICAL Never use. The high local concentration of

at the addition point causes immediate hydrolysis (

).

HighAvoid if possible. Can spike pH > 10 locally.

(Sat.)
ModerateStandard choice , but must be used cold and with vigorous stirring to disperse local hot-spots.
Phosphate Buffer LowBest for sensitive substrates. Use 0.5M Phosphate buffer (pH 7.5).
Variable B: Temperature[2][3][4][5]
  • The Error: Performing washes at room temperature (RT) or allowing the neutralization exotherm to heat the mixture.

  • The Physics: Hydrolysis rates roughly double for every 10°C increase.

  • The Fix: All aqueous solutions (brine, bicarbonate, water) must be pre-chilled to 0–4°C . The separation funnel should be kept cold.

Variable C: The "Salting Out" Effect
  • The Error: Washing with pure water.

  • The Fix: Always use Saturated Brine (NaCl) or Saturated

    
     .
    
  • Why? High ionic strength reduces the chemical activity of water (making it a worse nucleophile) and reduces the solubility of water in your organic phase.

Standard Operating Protocols (SOPs)
SOP-01: Workup of Blanc Chloromethylation Reaction

Context: Quenching a reaction mixture containing Ar-H, Formaldehyde, HCl, and


.
  • Preparation: Prepare a "Quench Mix" of 50% Crushed Ice and 50% Saturated Brine.

  • Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or Hexanes) before quenching. This "hydrophobic shield" protects the product.

  • Quench: Slowly pour the reaction mixture into the vigorously stirred Quench Mix. Do not add water to the reaction.

  • Separation: Transfer to a pre-chilled separatory funnel immediately. Shake for 30 seconds. Drain the organic layer.[6]

  • Neutralization (Crucial Step):

    • Wash organic layer with Ice-Cold Saturated

      
       .
      
    • Technique: Do not shake violently immediately. Invert gently to release

      
      .
      
    • Stop point: Stop washing as soon as the aqueous layer is neutral (pH paper). Do not over-wash.

  • Drying: Dry over Anhydrous

    
      (preferred over 
    
    
    
    for chlorides as it is less acidic/Lewis-acidic in some contexts, though
    
    
    is generally acceptable; avoid basic desiccants like
    
    
    ).
  • Concentration: Evaporate solvent at <40°C .

SOP-02: Handling Chloromethyl Polystyrene (Merrifield Resin)

Context: Washing resin after synthesis or preparing for storage.

  • Solvent Selection: Avoid swelling the resin in aqueous-miscible solvents (THF, Dioxane) during wash steps if water is present.

  • The Wash Sequence:

    • Wash 1: Dioxane/Water (1:1) – Only if necessary to remove salts, keep < 5 mins.

    • Wash 2: Dioxane (to remove water).

    • Wash 3: Methanol (to shrink resin and remove Dioxane).

    • Wash 4: Dichloromethane (DCM).

  • Drying: Vacuum dry at RT. Do not heat >50°C while damp.

  • Storage: Store in a desiccator at 4°C. Moisture + Heat = Autocatalytic degradation (HCl is released, which catalyzes further hydrolysis).

Decision Tree for Workup Strategy

WorkupStrategy Start Start Workup (Crude Reaction Mix) SolventCheck Is the solvent water-miscible? (e.g., DMF, THF, Dioxane) Start->SolventCheck Dilute Dilute with excess Non-Polar Solvent (Hexane/DCM) SolventCheck->Dilute Yes DirectQuench Proceed to Quench SolventCheck->DirectQuench No QuenchType Select Quench Media Dilute->QuenchType DirectQuench->QuenchType IceBrine Ice + Sat. Brine (Best for stability) QuenchType->IceBrine Recommended IceWater Ice Water (Risk of Hydrolysis) QuenchType->IceWater Avoid Neutralize Neutralization Step IceBrine->Neutralize BaseChoice Base Selection Neutralize->BaseChoice Bicarb Cold Sat. NaHCO3 (Safe) BaseChoice->Bicarb StrongBase NaOH/KOH (Hydrolysis Guaranteed) BaseChoice->StrongBase Dry Dry over MgSO4/CaCl2 Evaporate <40°C Bicarb->Dry

Figure 2: Decision logic for maximizing chloromethyl group survival during isolation.

Frequently Asked Questions (FAQ)

Q: Can I use rotary evaporation if my water bath is set to 50°C? A: It is risky. If any trace moisture remains in the flask, 50°C is sufficient to accelerate hydrolysis, especially if the product is an oil that traps water. Set the bath to 30–35°C and use a higher vacuum.

Q: My NMR shows a peak at ~4.6 ppm (benzyl alcohol) and ~4.5 ppm (benzyl chloride). How do I purify this? A: Purification is difficult because the polarity difference is often small, and silica gel is slightly acidic/hydroxyl-rich, which can cause further hydrolysis during chromatography.

  • Recommendation: If the impurity is <10%, carry it through to the next step if the alcohol does not interfere.

  • If purification is mandatory: Use rapid filtration through a short plug of neutral alumina (deactivated) rather than silica gel, using non-polar eluents (Hexane/DCM).

Q: Why do you recommend Calcium Chloride (


) for drying? 
A: 

is an excellent desiccant for alkyl halides. It is chemically compatible and does not have the basic surface sites found on some grades of molecular sieves or the potential acidity of silica-based drying agents. However, standard anhydrous

is also acceptable if filtered quickly.
References
  • Mechanism of Solvolysis: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007. (Detailed discussion on competition in benzylic systems).
  • Kinetics of Benzyl Chloride Hydrolysis: Beste, G. W.; Hammett, L. P.[7] Rate and Mechanism in the Reactions of Benzyl Chloride with Water, Hydroxyl Ion and Acetate Ion. J. Am. Chem. Soc.[7]1938 , 60, 1135–1140.

  • Merrifield Resin Stability: Merrifield, R. B. Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. J. Am. Chem. Soc.[7][8]1963 , 85, 2149–2154. (Foundational text describing the chloromethylated support and its handling).

  • Blanc Reaction Workup:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989; pp 856.
  • Safety (BCME): U.S. Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether.[1][9]

Sources

Troubleshooting

Purification methods for 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Technical Support Center: 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Topic: Purification & Handling of Reactive Chloromethyl Heterocycles Ticket ID: #TRZ-PYR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Topic: Purification & Handling of Reactive Chloromethyl Heterocycles Ticket ID: #TRZ-PYR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine . This is not a standard stable intermediate; it is a reactive electrophile (alkylating agent). The chloromethyl moiety (


) is susceptible to hydrolysis (forming the hydroxymethyl analog) and nucleophilic attack (dimerization).

The Core Challenge: The pyridazine ring is electron-deficient, making the adjacent chloromethyl group highly activated. Standard purification methods often fail because they induce degradation (hydrolysis) or fail to remove the specific "red/brown" oxidative impurities common to pyridazine chemistry.

This guide prioritizes non-destructive purification to maximize yield while removing the critical impurities: unreacted 3-hydrazinopyridazine and the hydrolyzed alcohol byproduct.

Part 1: The Impurity Landscape (Know Your Enemy)

Before purifying, you must identify what you are removing. The synthesis (typically via 3-hydrazinopyridazine + chloroacetic acid equivalents) generates a specific impurity profile.

ImpurityMap Start 3-Hydrazinopyridazine (Starting Material) Target TARGET MOLECULE 3-(chloromethyl)-[1,2,4] triazolo[4,3-b]pyridazine Start->Target Cyclization Impurity_C Impurity C: Oxidation (Red/Brown Tars) Start->Impurity_C Air Oxidation Reagent Chloroacetyl Chloride/Acid Reagent->Target Impurity_A Impurity A: Hydrolysis (Hydroxymethyl analog) Target->Impurity_A Moisture/Heat Impurity_B Impurity B: Dimer (N-alkylation) Target->Impurity_B Excess SM

Figure 1: Reaction pathway showing the origin of critical impurities. Note that the target product can degrade into Impurity A if handled in wet solvents.

Part 2: Purification Protocols

Method A: Recrystallization (Preferred)

Use this for crude purity >85%.

The Logic: The target compound is moderately polar but crystallizes well from polar aprotic solvents or alcohol mixtures. However, avoid boiling water or prolonged reflux in alcohols , which will solvolyze the


 group.

Reagents:

  • Solvent A: Acetonitrile (ACN) - Best balance of solubility and stability.

  • Solvent B: Ethanol (Absolute) - Good, but limit heat exposure.

  • Anti-solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).

Protocol:

  • Dissolution: Place crude solid in a flask. Add minimum volume of hot Acetonitrile (approx. 60-70°C). Do not boil aggressively.

    • Checkpoint: If the solution is dark red/brown but clear, proceed. If black particulates remain, hot filter quickly through a celite pad.

  • Cooling: Allow the solution to cool to room temperature slowly (over 1 hour).

  • Precipitation: If crystals do not form, add MTBE dropwise until turbidity (cloudiness) persists.

  • Crystallization: Place at 4°C (fridge) for 4-12 hours.

  • Filtration: Filter the off-white/pale-yellow needles. Wash the cake with cold MTBE.

  • Drying: Vacuum dry at <40°C . High heat will degrade the crystal lattice components.

Expert Tip: If your crude is sticky/oily, triturating (grinding under solvent) with diethyl ether before recrystallization removes the non-polar oxidative tars.

Method B: Flash Column Chromatography (The "Rescue")

Use this if the crude is <85% pure or contains significant "red" oxidation products.

The Logic: The triazolopyridazine core is basic (pyridinic nitrogens). It will streak on standard acidic silica gel. You must neutralize the silica.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

Protocol:

  • Column Pre-treatment: Slurry the silica in DCM containing 1% Triethylamine (TEA) . This neutralizes acidic sites that would otherwise trap your basic product or hydrolyze the chloride.

  • Loading: Dissolve crude in minimum DCM. Do not use DMF/DMSO for loading (it ruins separation).

  • Elution Gradient:

    • Start: 100% DCM (Elutes non-polar tars).

    • Ramp: 0%

      
       5% MeOH in DCM.
      
    • Target Elution: The product typically elutes around 2-4% MeOH. The hydroxymethyl impurity (more polar) elutes later (>5% MeOH).

  • Detection: UV at 254 nm. (Pyridazines are UV active).

Part 3: Troubleshooting & FAQs

Q1: My product turned pink/red during drying. Is it ruined?

Answer: Not necessarily.

  • Cause: Pyridazines are prone to air oxidation, forming highly colored "N-oxide" type impurities or azo-coupling byproducts. These have high extinction coefficients, meaning a tiny amount (0.1%) looks like a disaster.

  • Fix: Check the

    
     NMR. If the spectra is clean, the color is cosmetic. To remove it, wash the solid with cold ether or perform a quick filtration through a small pad of activated charcoal (carbon) in cold methanol.
    
Q2: I see a new spot on TLC that wasn't there before recrystallization.

Answer: You likely hydrolyzed the chloromethyl group.

  • Diagnosis: This new spot will be lower (more polar) on the TLC plate (DCM:MeOH 95:5).

  • Cause: Did you use wet ethanol? Did you reflux too long?

  • Prevention: Switch to Acetonitrile for recrystallization and ensure all glassware is oven-dried. The

    
     group reacts with water to form 
    
    
    
    .
Q3: The product is "oiling out" instead of crystallizing.

Answer: The purity is too low, or the solvent is too hot.

  • Fix: Re-dissolve the oil by adding a small amount of the "good" solvent (ACN). Then, very slowly add the anti-solvent (MTBE) with vigorous stirring. Scratch the side of the flask with a glass rod to induce nucleation. If it still oils, you must run a column (Method B) first.

Q4: Is this compound safe to handle on the open bench?

Answer: NO.

  • Risk: It is an alkylating agent (chloromethyl group) and a nitrogen heterocycle. It is likely a sensitizer and a lachrymator (tear gas effect).

  • Protocol: Handle only in a fume hood. Double-glove. Decontaminate glassware with a dilute NaOH solution (to hydrolyze the active chloride) before removing from the hood for washing.

Part 4: Analytical Validation Criteria

Do not trust the look of the solid. Validate using these specific markers:

TechniqueObservationInterpretation

NMR (DMSO-

)
Singlet at

5.1–5.3 ppm (

)
Confirms intact

. If shifted to

ppm, it is

.

NMR (Aromatic)
Doublets at

7.5–8.5 ppm
Characteristic pyridazine protons (

).[1]
LC-MS M+1 Peak (169/171 ratio 3:1)Confirms Chlorine isotope pattern. If you see M+1 = 151, you have the alcohol (Hydrolysis).

References

  • Synthesis of Triazolopyridazines: El-Sabbagh, O. I., et al. "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives."[2] RSC Advances, 2023.

  • Reactivity of Chloromethyl Heterocycles: Deeb, A., & Saad, H. "Pyridazine Derivatives and Related Compounds." Heterocycles, 2003.[3]

  • General Purification of Pyridazines: Hobbs, W. J. "Synthesis and Characterization of Unique Pyridazines." Liberty University Senior Thesis, 2022.

  • Chemical Properties & Safety: PubChem Compound Summary for [1,2,4]Triazolo[4,3-b]pyridazine derivatives.

Sources

Optimization

Technical Support Center: Stability of 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Executive Summary 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a high-value heterocyclic intermediate, frequently employed in the synthesis of c-Met inhibitors (e.g., Tepotinib analogs) and other kinase-targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a high-value heterocyclic intermediate, frequently employed in the synthesis of c-Met inhibitors (e.g., Tepotinib analogs) and other kinase-targeting small molecules [1, 2].

The Critical Issue: While the triazolopyridazine core is aromatic and relatively robust, the chloromethyl moiety (-CH₂Cl) is highly electrophilic. In aqueous media, it functions as a "benzylic-like" halide on an electron-deficient ring, making it exceptionally prone to nucleophilic substitution (


) .

Users frequently encounter rapid purity degradation due to:

  • Hydrolysis: Conversion to the hydroxymethyl derivative.

  • Dimerization/Quaternization: Self-alkylation in concentrated stocks.

This guide provides the mechanistic understanding and protocols required to mitigate these risks.

Mechanism of Instability

To troubleshoot effectively, you must understand how the molecule degrades. The electron-withdrawing nature of the triazolopyridazine ring pulls electron density away from the chloromethyl carbon, lowering the activation energy for nucleophilic attack.

Degradation Pathways

Figure 1: Primary degradation pathways in aqueous and concentrated media.

Aqueous Stability & pH Compatibility

The stability of the chloromethyl group is strictly pH-dependent. The chloride is a good leaving group, and hydroxide ions (


) are potent nucleophiles.
Stability Profile Table
pH EnvironmentEstimated Stability (

)
Chemical BehaviorRecommendation
Acidic (pH < 4) Moderate (Hours to Days)Protonation of ring nitrogens may slightly retard nucleophilic attack, but slow acid-catalyzed hydrolysis still occurs.Preferred for short-term aqueous handling (e.g., HPLC mobile phase).
Neutral (pH 6-7) Low (Minutes to Hours)Water acts as the nucleophile. Rate depends on temperature.Process immediately. Do not store.
Basic (pH > 8) Critical (< 10 Minutes)Rapid

displacement by

.
AVOID. If coupling requires base, add base last or use a biphasic system.

Expert Insight: In LC-MS analysis, if you observe a mass shift of -18.5 Da (loss of Cl roughly 35.5, gain of OH roughly 17), your compound has hydrolyzed.

Protocol: Preparation of Stable Stock Solutions

Do not dissolve this compound directly in water or buffer for storage. Follow this "Self-Validating" protocol to ensure integrity.

Reagents:

  • Solvent: Anhydrous DMSO or DMF (Water content < 0.05%).

  • Container: Amber glass vial (protects from light-induced radical degradation).

  • Inert Gas: Argon or Nitrogen.

Step-by-Step Procedure:

  • Weighing: Weigh the solid 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine rapidly. The solid is hygroscopic; absorbed moisture initiates solid-state hydrolysis.

  • Dissolution: Dissolve in Anhydrous DMSO to a concentration of 10–50 mM.

    • Why? DMSO solvates the cation but does not promote ionization of the C-Cl bond as strongly as protic solvents.

  • Validation (The "Water Test"):

    • Take a 1 µL aliquot of your stock.

    • Dilute into 100 µL water.

    • Inject immediately into HPLC.

    • Pass Criteria: Purity > 95%.

  • Storage: Aliquot into single-use vials. Store at -20°C or -80°C .

    • Note: Freeze-thaw cycles introduce condensation (water), killing the reagent.

Troubleshooting & FAQs

Q1: My reaction yield is low, and I see a polar impurity by TLC/LC-MS. What happened?

Diagnosis: You likely mixed the chloromethyl intermediate with the base before adding the nucleophile, or your solvent was "wet." Solution:

  • Order of Addition: Add the nucleophile (e.g., phenol/amine) + Base to the solvent first. Add the 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine last.

  • Dry Solvents: Ensure DMF/DMSO are anhydrous.

Q2: Can I use this compound in cell culture media?

Answer: Not directly as a stock. The half-life in media (pH 7.4, 37°C) is very short (< 30 mins). Workaround: Make a concentrated spike in DMSO (1000x). Add to cells immediately before the experiment. Be aware that you are testing the degradation products (hydroxymethyl variant) alongside the parent compound if the assay duration is long.

Q3: I see a precipitate forming in my stock solution after 1 week.

Diagnosis: Dimerization. The pyridine-like nitrogen of one molecule attacked the chloromethyl of another. Solution: Lower the stock concentration (< 10 mM) or store at -80°C.

Troubleshooting Logic Flow

Figure 2: Diagnostic workflow for impurity identification.

References

  • Synthesis of Triazolopyridazines: El-Sawy, E. R., et al. "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors."[1][2] RSC Advances, 2014.

  • Reactivity of Chloromethyl Heterocycles: BenchChem Technical Guides. "A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings" (Analogous Reactivity).

  • General Heterocyclic Chemistry: Katrusiak, A. "Reactivity of triazolo- and tetrazolopyridazines." Polish Journal of Chemistry, 1996.[3] [3]

Sources

Troubleshooting

Optimizing reaction temperature for triazolopyridazine ring closure

Technical Support Center: Triazolopyridazine Synthesis Welcome to the technical support center for the synthesis of triazolopyridazine derivatives. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazolopyridazine Synthesis

Welcome to the technical support center for the synthesis of triazolopyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the crucial ring closure step, with a specific focus on optimizing the reaction temperature to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the general principles for selecting an initial reaction temperature for triazolopyridazine ring closure?

When selecting an initial temperature for a triazolopyridazine ring closure, it is crucial to consider the reaction mechanism. The two primary pathways are:

  • Dehydrative Cyclization: This is a common method that often requires elevated temperatures to facilitate the removal of a water molecule. A good starting point is typically refluxing in a high-boiling solvent such as ethanol, acetic acid, or toluene.[1][2] Some reactions may even require temperatures as high as 120°C.[2][3]

  • Oxidative Cyclization: These reactions can often be performed under milder conditions, sometimes even at room temperature.[3] The choice of oxidant (e.g., CuBr2, iodine, N-chlorosuccinimide) will significantly influence the required temperature.[3][4][5]

A prudent approach is to start with milder conditions and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: My reaction is not proceeding to completion at room temperature. What is the next logical step?

If your reaction is sluggish at ambient temperature, a systematic increase in thermal energy is the logical next step. Here is a suggested workflow:

  • Gentle Heating: Increase the temperature to 40-60°C. Many reactions, including some catalyzed processes, show a significant rate increase in this range without promoting side reactions.[6]

  • Reflux Conditions: If gentle heating is insufficient, moving to reflux conditions in a suitable solvent is a standard approach. The choice of solvent will dictate the maximum temperature.

  • Microwave Irradiation: For reactions that are resistant to conventional heating, microwave-assisted synthesis can be a powerful tool, often leading to shorter reaction times and improved yields.[7][8]

It is essential to monitor for the appearance of side products at each stage.

Q3: I am observing the formation of significant side products. How can temperature optimization help?

The formation of side products is a common issue that can often be mitigated by carefully controlling the reaction temperature.

  • If side products increase at higher temperatures: This suggests that the activation energy for the side reaction is higher than for the desired reaction. In this case, lowering the temperature is advisable, even if it requires a longer reaction time.

  • If side products form at lower temperatures: This could indicate that the desired reaction has a higher activation energy and is outcompeted by side reactions at lower temperatures. In this scenario, a higher temperature might favor the desired product.

Consider the stability of your starting materials and products. Elevated temperatures can lead to decomposition.[9] A thorough analysis of the side products can provide valuable clues for optimizing the reaction conditions.

Troubleshooting Guide: Low Yield and Impurities

This section provides a more in-depth guide to troubleshooting common issues related to reaction temperature in triazolopyridazine ring closure.

Issue 1: Low Yield of the Desired Product

A low yield can be attributed to several factors, many of which are temperature-dependent.

Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction Action: Gradually increase the reaction temperature in increments of 10-20°C. Rationale: The activation energy for the ring closure may not be met at the initial temperature. Monitor the reaction progress closely to find the optimal balance between reaction rate and product stability.
Product Decomposition Action: Lower the reaction temperature and extend the reaction time. Rationale: The desired triazolopyridazine may be thermally labile. Running the reaction at a lower temperature for a longer duration can favor product formation while minimizing degradation.[10]
Side Product Formation Action: Adjust the temperature based on the nature of the side products. If impurity formation is accelerated by heat, reduce the temperature. If the desired reaction is slow and outcompeted at low temperatures, a higher temperature might be beneficial.
Catalyst Inactivity Action: For catalyzed reactions, ensure the temperature is within the optimal range for the catalyst. Rationale: Some catalysts have a narrow window of optimal activity. Temperatures that are too high or too low can lead to reduced catalytic efficiency.
Issue 2: Formation of Regioisomers

When using unsymmetrical precursors, the formation of regioisomers is a possibility.[9]

Potential Cause Troubleshooting Steps & Explanation
Kinetic vs. Thermodynamic Control Action: Vary the reaction temperature significantly. Rationale: At lower temperatures, the kinetically favored product (formed faster) may predominate. At higher temperatures, the thermodynamically favored product (more stable) may be the major isomer. By experimenting with a range of temperatures, you can determine if the regioselectivity is temperature-dependent.
Steric and Electronic Effects Action: While not directly a temperature optimization, consider that temperature can influence the flexibility of molecules and their ability to overcome steric barriers. Rationale: Higher temperatures can provide the necessary energy to overcome steric hindrance, potentially altering the isomeric ratio.

Experimental Protocols

Protocol 1: Temperature Screening for a Dehydrative Cyclization

This protocol outlines a general procedure for optimizing the temperature for a dehydrative cyclization reaction.

  • Setup: In three separate reaction vessels, combine the starting hydrazide (1 mmol), a suitable solvent (e.g., acetic acid, 5 mL), and any necessary reagents.

  • Temperature Control:

    • Vessel 1: Stir at room temperature.

    • Vessel 2: Heat to 80°C.

    • Vessel 3: Heat to 120°C.

  • Monitoring: At 1-hour intervals, take an aliquot from each reaction and analyze by TLC or LC-MS to assess the consumption of starting material and the formation of the product and any impurities.

  • Analysis: After a predetermined time (e.g., 6 hours), compare the results from the three temperatures to identify the most promising condition for further optimization.

Visualizing Reaction Optimization

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion increase_temp Increase Temperature/Time check_completion->increase_temp No check_impurities Are there significant impurities? check_completion->check_impurities Yes increase_temp->check_impurities success Yield Improved increase_temp->success Completion achieved lower_temp Lower Temperature/Extend Time check_impurities->lower_temp Yes, heat-labile optimize_catalyst Optimize Catalyst Conditions check_impurities->optimize_catalyst Yes, catalyst-related lower_temp->success optimize_catalyst->success temp_outcome cluster_temp Reaction Temperature cluster_outcome Potential Outcomes low_temp Low Temperature + Longer Reaction Time + Kinetic Product Favored - Incomplete Reaction yield Yield low_temp->yield purity Purity low_temp->purity selectivity Selectivity low_temp->selectivity high_temp High Temperature + Shorter Reaction Time + Thermodynamic Product Favored - Potential Decomposition - Side Reactions high_temp->yield high_temp->purity high_temp->selectivity

Caption: The interplay between reaction temperature and key experimental outcomes.

References

  • Mahmoodi, N. O., & Poormoradkhan Melal, S. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104840. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Garrison, J. C., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4725. [Link]

  • Reichelt, A., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2007(11), 132-147. [Link]

  • Poormoradkhan Melal, S., & Mahmoodi, N. O. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Elsevier. [Link]

  • Sipos, A., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2140. [Link]

  • Fisher, G. M., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(11), 3356. [Link]

  • Kumar, S., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 64(15), 11529-11549. [Link]

  • Various Authors. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Optimization of reaction parameters (temperature and time). ResearchGate. [Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]

  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]

  • Novel triazolopyrimidinone or triazolopyridinone derivatives, and use thereof.
  • Optimization of reaction conditions. ResearchGate. [Link]

  • D'Agostino, S., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(9), 1104. [Link]

  • Di Porzio, A., et al. (2022). Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. Molecules, 27(19), 6520. [Link]

  • Al-Sodies, S. A., et al. (2021). Efficient Synthesis and X-ray Structure ofT[3][11][12]riazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5786. [Link]

  • Vanga, R. R., et al. (2012). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of organic chemistry, 77(14), 6196-6204. [Link]

  • Help with Low Yield Synthesis. Reddit. [Link]

  • Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]t[11][12][13]hiadiazine Scaffold. MDPI. [Link]

  • Liu, Y., et al. (2022). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 27(19), 6430. [Link]

  • Optimization of reaction conditions for the synthesis of compounds 11-14. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules, 18(12), 14787-14802. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for Nucleophilic Displacement on Triazolopyridazine

Welcome to the technical support guide for optimizing nucleophilic displacement reactions on the triazolopyridazine scaffold. This document provides in-depth, field-proven insights into the critical role of solvent selec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing nucleophilic displacement reactions on the triazolopyridazine scaffold. This document provides in-depth, field-proven insights into the critical role of solvent selection. It is designed for researchers, medicinal chemists, and process development professionals who encounter this crucial reaction in their work. The following question-and-answer guide addresses common challenges and explains the fundamental principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for nucleophilic displacement on a triazolopyridazine, and how does it dictate solvent choice?

Answer:

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The triazolopyridazine ring system is inherently electron-deficient due to the presence of multiple nitrogen atoms, which makes it susceptible to attack by nucleophiles.[1][2]

The SNAr mechanism is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen). This is typically the slow, rate-determining step of the reaction.[3] This addition breaks the aromaticity of the ring and forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex .[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. This step is usually fast.

The choice of solvent is critical because it must stabilize the highly polar, negatively charged Meisenheimer complex formed in the rate-determining step. A solvent that effectively stabilizes this intermediate will lower the activation energy of the reaction, thereby increasing the reaction rate.[5][6]

Caption: General SNAr mechanism on a triazolopyridazine scaffold.

Q2: What are the best general-purpose solvents for this reaction, and why?

Answer:

Polar aprotic solvents are overwhelmingly the solvents of choice for SNAr reactions.[7][8][9] This class includes dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (ACN).

Their effectiveness stems from two key properties:

  • High Polarity: They possess large dipole moments, which allow them to effectively solvate ions and stabilize the charged Meisenheimer intermediate, thus accelerating the reaction.[6]

  • Aprotic Nature: They lack acidic protons (like the H in O-H or N-H bonds). This is crucial because it prevents them from forming strong hydrogen bonds with the anionic nucleophile.[10] As a result, the nucleophile remains "naked," highly reactive, and not encumbered by a solvent cage, leading to a significant rate enhancement.[11][12]

DMSO and DMF are frequently the best starting points for reaction screening due to their excellent solvating power for a wide range of substrates and their high polarity.[12][13][14]

Caption: Contrasting interactions of nucleophiles in different solvent types.

Q3: Are there "greener" or more sustainable solvent alternatives to traditional dipolar aprotics like DMF and NMP?

Answer:

Yes, the development of greener alternatives is a significant focus in modern chemistry due to the reproductive toxicity concerns associated with solvents like DMF and NMP.[15][16]

Viable, more sustainable options include:

  • Dimethyl Sulfoxide (DMSO): Often considered a greener choice compared to amide solvents, DMSO is derived from wood pulp and has a more favorable toxicity profile.[13][16]

  • Aqueous Systems: Performing SNAr reactions in water is highly desirable. This can be achieved using phase-transfer catalysts or benign additives like hydroxypropyl methylcellulose (HPMC), which can create micellar "nanoreactors" that solubilize organic reactants.[7]

  • Polyethylene Glycol (PEG): PEG has been successfully used as a recyclable, non-volatile solvent medium for SNAr reactions on related nitrogen-containing heterocycles, often providing excellent yields in short reaction times.[17]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising greener alternative to other ethereal solvents like THF and has been used for SNAr reactions, particularly in flow chemistry setups.[18][19]

Troubleshooting Guide

Problem: My reaction is very slow or shows no conversion.
  • Plausible Cause 1: Incorrect Solvent Class. You may be using a nonpolar solvent (e.g., toluene) or a polar protic solvent (e.g., ethanol).

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent. DMSO is an excellent first choice due to its high dielectric constant, which effectively stabilizes the charged intermediate.[6][12] DMF or NMP are also strong candidates.[9][14]

  • Plausible Cause 2: Poor Solubility. The SNAr reaction requires the substrate and nucleophile to be in solution to react.[20]

    • Solution: If solubility is an issue in a solvent like acetonitrile, switch to a stronger solvent such as DMSO or NMP, which can dissolve a wider array of organic compounds.[12] Gentle heating can also improve solubility and reaction rate, provided the solvent's boiling point is sufficiently high.

  • Plausible Cause 3: Deactivated Nucleophile. If you are required to use a polar protic solvent, your anionic nucleophile is likely being deactivated by a "solvent cage" of hydrogen bonds.[11][21]

    • Solution: If possible, switch to a polar aprotic solvent. If the protic solvent is necessary (e.g., it is also the nucleophile, as in solvolysis), a significant increase in temperature may be required to overcome the energy barrier.[22]

Problem: I am observing significant side product formation, such as hydrolysis.
  • Plausible Cause 1: Water Contamination. Trace amounts of water in your solvent can act as a competing nucleophile, leading to the formation of undesired hydroxylated byproducts.[23]

    • Solution: Use an anhydrous grade of solvent. If you suspect your solvent has absorbed atmospheric moisture, consider drying it over molecular sieves prior to use.

  • Plausible Cause 2: Solvent Reactivity. Certain solvent-reagent combinations are problematic. A classic example is the use of strong, non-nucleophilic bases like sodium hydride (NaH) in DMF. At elevated temperatures, this can cause the DMF to decompose into dimethylamine, which is a potent nucleophile and can lead to unwanted byproducts.[15]

    • Solution: Carefully consider the compatibility of your solvent with all reagents, especially strong bases. If using NaH, consider a more inert solvent like THF for the deprotonation step before adding the reaction partner, or switch to a different base (e.g., K₂CO₃, Cs₂CO₃) that is more compatible with your chosen solvent.

Problem: The nucleophile is attacking a different position on the ring (tele-substitution).
  • Plausible Cause: Solvent Polarity. In some fused heterocyclic systems, including certain triazolo-azines, solvent polarity can influence the regioselectivity of the substitution. Less polar solvents have been observed to favor an unusual tele-substitution pathway over the expected ipso-substitution.[24][25]

    • Solution: Screen a range of polar aprotic solvents. A systematic increase in solvent polarity (e.g., moving from THF to DMF or DMSO) may suppress the tele-substitution pathway and favor the desired ipso-substitution product.

Data & Protocols

Table 1: Properties of Common Solvents for SNAr Reactions
SolventClassDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMSO Polar Aprotic47189Excellent solvent, high polarity, high boiling point can make removal difficult.[6]
DMF Polar Aprotic37153Very common, good solvating power, potential for decomposition with strong bases.[6][15]
NMP Polar Aprotic32202High boiling point, excellent for high-temperature reactions, toxicity concerns.
Acetonitrile Polar Aprotic3782Lower boiling point, easier to remove, may be less effective for difficult reactions.[6]
Ethanol Polar Protic2478Generally poor choice due to H-bonding; can act as a nucleophile itself.[19]
Water Polar Protic80100Very high polarity but deactivates most nucleophiles; useful only in specific cases.[6]
Experimental Protocol: General Procedure for Solvent Screening

This protocol provides a standardized method for evaluating the efficacy of different solvents for a nucleophilic displacement reaction on a halo-triazolopyridazine.

1. Preparation:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Ensure all solvents are of anhydrous grade.

  • Prepare four identical reaction vials, each with a magnetic stir bar.

2. Reaction Setup (Perform under an inert atmosphere, e.g., Nitrogen or Argon):

  • To each vial, add the halo-triazolopyridazine substrate (1.0 eq.).

  • Add the nucleophile (1.1 - 1.5 eq.) and a suitable base if required (e.g., K₂CO₃, 2.0 eq.).

  • To each vial, add a different anhydrous solvent (e.g., Vial 1: DMSO, Vial 2: DMF, Vial 3: Acetonitrile, Vial 4: 2-MeTHF) to achieve a standard concentration (e.g., 0.1 M).

  • Seal the vials securely.

3. Reaction Execution:

  • Place all vials in a heating block set to a standard temperature (e.g., 80 °C or 100 °C).

  • Stir the reactions at a constant rate.

4. Monitoring and Analysis:

  • After a set time (e.g., 1, 4, and 16 hours), take a small aliquot from each reaction mixture.

  • Quench the aliquot with a suitable buffer solution.

  • Analyze the conversion of starting material to product by a suitable method (e.g., LC-MS, UPLC, or TLC).

5. Interpretation:

  • Compare the reaction conversion rates across the different solvents to identify the most effective medium for your specific substrate and nucleophile combination.

Sources

Reference Data & Comparative Studies

Comparative

Mass spectrometry fragmentation pattern of triazolopyridazine derivatives

Title: Comparative Guide: Mass Spectrometry Fragmentation Patterns of Triazolopyridazine Derivatives for Structural Elucidation Executive Summary: This technical guide provides a comparative analysis of the mass spectrom...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Mass Spectrometry Fragmentation Patterns of Triazolopyridazine Derivatives for Structural Elucidation

Executive Summary: This technical guide provides a comparative analysis of the mass spectrometric (MS) behavior of triazolopyridazine derivatives, specifically focusing on the differentiation between the [1,2,4]triazolo[4,3-b]pyridazine and [1,2,4]triazolo[1,5-b]pyridazine scaffolds. These fused heterocycles are critical in drug discovery (e.g., as c-Met or PIM kinase inhibitors).[1] The guide contrasts the energetic favorability of dinitrogen (


) elimination versus Retro-Diels-Alder (RDA) pathways, providing researchers with a diagnostic framework for metabolite identification and isomer differentiation using ESI-MS/MS.[1]

Part 1: Structural Context & Ionization Strategy

The triazolopyridazine core exists primarily in two isomeric forms. Differentiating these is a common analytical challenge because they are isobaric and often co-elute.

Feature[1,2,4]Triazolo[4,3-b]pyridazine [1,2,4]Triazolo[1,5-b]pyridazine
Stability Kinetic product (Less stable)Thermodynamic product (More stable)
Key Characteristic Contains an exocyclic -N=N- bond character.[1]Fully fused aromatic system.
Ionization Preference ESI (+) Mode (

)
ESI (+) Mode (

)
Primary Fragmentation Rapid loss of

(28 Da)
Loss of HCN (27 Da) / RDA

Expert Insight: While Electron Impact (EI) provides rich fingerprinting, it is often too harsh for these polar, non-volatile bioactive molecules.[1] Electrospray Ionization (ESI) in positive mode is the gold standard.[1] The protonation typically occurs on the N-atom of the pyridazine ring, activating the system for charge-remote fragmentation.

Part 2: Comparative Fragmentation Mechanisms

The structural elucidation of these derivatives relies on two competing fragmentation pathways. Understanding the causality behind these pathways allows for the "filtering" of false positives in metabolomics data.

Pathway A: The Diazo-Elimination (Diagnostic for [4,3-b] Isomers)

The [4,3-b] isomer possesses a specific instability in the triazole ring.[1] Upon collisional activation (CID), the vibrationally excited cation undergoes a cleavage of the N2-N3 and N4-C5 bonds.

  • Mechanism: Homolytic or heterolytic cleavage leading to the expulsion of a neutral nitrogen molecule (

    
    ).[1]
    
  • Observation: A high-intensity product ion at

    
    .
    
  • Significance: This transition is highly diagnostic. If the MS2 spectrum is dominated by a -28 Da loss, the structure is likely the [4,3-b] isomer.[1]

Pathway B: Ring Fission & RDA (Diagnostic for [1,5-b] Isomers)

The [1,5-b] isomer is thermodynamically stable (often formed via Dimroth rearrangement of the [4,3-b] form).[1] It resists simple


 ejection.
  • Mechanism: The fragmentation requires higher collision energy and typically proceeds via the loss of hydrogen cyanide (HCN) or acetonitrile (

    
    ), depending on substituents.[1]
    
  • Observation: Product ions at

    
     (HCN) or 
    
    
    
    (CH3CN).[1]
  • Significance: A spectrum lacking a dominant -28 Da peak but rich in -27 Da losses suggests the [1,5-b] fused system.[1]

Data Summary: Characteristic Ions
Precursor IonNeutral LossFragment Ion (

shift)
Structural Inference



Triazole Ring Cleavage. Highly indicative of [4,3-b] connectivity.[1]



Triazole/Pyridazine Fragmentation. Indicative of [1,5-b] or substituent loss.



Amide/Carbonyl Loss. Only if pyridazinone moiety is present.[1]



Secondary Fragmentation. Breakdown of the resulting pyridazine radical cation.

Part 3: Visualization of Fragmentation Pathways[2][3]

The following diagram illustrates the divergent pathways for a generic triazolopyridazine derivative.

Triazolopyridazine_Fragmentation cluster_43b [4,3-b] Kinetic Isomer Pathway cluster_15b [1,5-b] Thermodynamic Isomer Pathway Parent Protonated Parent Ion [M+H]+ TS_N2 Transition State (Ring Opening) Parent->TS_N2 Low CE (Facile) TS_HCN Transition State (Ring Fission) Parent->TS_HCN High CE (Stable) Prod_N2 Fragment Ion [M+H - 28]+ (Loss of N2) TS_N2->Prod_N2 - N2 Sec_Frag Secondary Ion [M+H - 28 - 27]+ (Loss of HCN) Prod_N2->Sec_Frag - HCN Prod_HCN Fragment Ion [M+H - 27]+ (Loss of HCN) TS_HCN->Prod_HCN - HCN

Caption: Divergent fragmentation pathways. The red path indicates the facile loss of N2 characteristic of the [4,3-b] system; the green path indicates the robust HCN loss of the [1,5-b] system.[1]

Part 4: Validated Experimental Protocol

To ensure reproducibility and accurate isomer differentiation, follow this self-validating LC-MS/MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol/Water (50:50).

  • Dilution: Dilute to 1 µg/mL in Mobile Phase A (Water + 0.1% Formic Acid) to ensure protonation without saturation.

Chromatographic Separation (UhPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Why? Isomers often have different polarities. The [1,5-b] isomer is typically more non-polar and elutes later than the [4,3-b] form.

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Use Stepped CE (e.g., 20, 40, 60 eV).[1]

    • Validation Step: A stepped CE is crucial. Low energy (20 eV) preserves the molecular ion for mass confirmation. High energy (60 eV) forces the cleavage of the stable [1,5-b] ring, ensuring you don't miss fragments if the compound is the thermodynamic isomer.[1]

Data Analysis Workflow

Analysis_Workflow Data Raw LC-MS Data Filter Extract Ion Chromatogram (EIC) [M+H]+ Data->Filter Check Check MS2 Spectrum Filter->Check Decision Is [M-28]+ Dominant? Check->Decision Res1 Identify as [4,3-b] Isomer Decision->Res1 Yes Res2 Identify as [1,5-b] Isomer Decision->Res2 No (HCN loss)

Caption: Decision tree for assigning triazolopyridazine regiochemistry based on MS2 data.

References

  • Ma, Y., et al. (2025).[1] Fragmentation behaviors of triazolobenzodiazepines by electrospray ionization/quadrupole time-of-flight mass spectrometry. ResearchGate. Link

  • Kovács, E., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines: Mass Spectrometry. MDPI Molecules. Link

  • Liu, W., et al. (2008).[1] Characteristic fragmentation behavior of 5-substituted 1H-tetrazole derivatives by electrospray ionization tandem mass spectrometry. Life Science Journal. Link

  • Interlab Study. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. PMC. Link

Sources

Validation

Comprehensive Guide to IR Spectrum Analysis of Chloromethyl Functionalized Heterocycles

Executive Summary & Application Scope Chloromethyl functionalized heterocycles (e.g., 4-(chloromethyl)pyridine, 2-(chloromethyl)thiazole) are critical electrophilic intermediates in medicinal chemistry, serving as "warhe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Chloromethyl functionalized heterocycles (e.g., 4-(chloromethyl)pyridine, 2-(chloromethyl)thiazole) are critical electrophilic intermediates in medicinal chemistry, serving as "warheads" for covalent drugs or linkers in fragment-based drug discovery (FBDD).

This guide provides a technical comparison of ATR-FTIR spectroscopy against alternative analytical methods (NMR, HPLC) for characterizing these species. It focuses on the specific challenge of differentiating the active Chloromethyl (-CH


Cl)  group from its pervasive hydrolysis impurity, the Hydroxymethyl (-CH

OH)
group.

Target Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.

Mechanism & Spectral Theory

The vibrational signature of a chloromethyl group attached to a heteroaromatic ring is governed by two primary factors: the mass effect of the chlorine atom and the inductive influence of the heterocycle.

The Diagnostic "Fingerprint"

Unlike simple alkyl halides, chloromethyl heterocycles exhibit coupled vibrations. The C-Cl stretch (


) is often obscured by ring deformations, making the methylene wagging (

)
mode a critical secondary diagnostic marker.
  • Primary Marker (

    
    ):  The C-Cl bond is polarizable and heavy, appearing in the low-frequency fingerprint region (600–800 cm
    
    
    
    ).
  • Secondary Marker (

    
    ):  The -CH
    
    
    
    - group adjacent to the chlorine experiences a distinct shift due to the halogen's electronegativity and the ring's anisotropy, typically appearing between 1250–1300 cm
    
    
    .
Comparison: Chloromethyl vs. Hydroxymethyl

The most common "alternative" state for this molecule is its hydrolyzed precursor. IR is superior to MS for distinguishing these states in real-time because it does not require ionization (which can induce fragmentation).

FeatureChloromethyl Heterocycle (-CH

Cl)
Hydroxymethyl Heterocycle (-CH

OH)
Mechanistic Insight
O-H Stretch Absent Broad, 3200–3500 cm

The most obvious differentiator. Absence of this band confirms successful chlorination.
C-Cl Stretch Sharp, 600–800 cm

AbsentDiagnostic, but often crowded by ring breathing modes.
C-O Stretch AbsentStrong, 1000–1100 cm

C-O bonds are shorter and stiffer than C-Cl, appearing at higher frequencies.
-CH

- Wag
~1260 cm

~1350 cm

The wagging frequency drops when O is replaced by the heavier Cl atom.

Comparative Performance Analysis

Method A: ATR-FTIR (The Product Focus)

Performance: High throughput, non-destructive, minimal sample prep. Best For: In-process monitoring (IPC), solid-state stability testing, and rapid purity checks.

Method B: H NMR (The Alternative)

Performance: Quantitative, structural resolution. Best For: Final purity assay, determining exact molar ratios. Limitation: Chloromethyl heterocycles are often unstable in deuterated solvents (e.g., DMSO-


 or MeOH-

) where solvolysis can occur during acquisition, leading to false "impurity" signals. IR avoids this solvent interaction.
Experimental Data Comparison

Data derived from the analysis of 4-(chloromethyl)pyridine hydrochloride.

MetricATR-FTIR

H NMR (CDCl

)
Verdict
Sample Prep Time < 1 minute (Direct solid)10–15 minutes (Dissolution)IR Wins
Solvent Stability N/A (Solvent-free)Risk of solvolysis (e.g., in MeOD)IR Wins
Quantitation Semi-quantitative (Limit of Detection ~1-2%)Quantitative (Integral ratios)NMR Wins
Water Detection High Sensitivity (O-H stretch)Low Sensitivity (Exchangeable protons)IR Wins

Experimental Protocol: Reliable Characterization

Standardized Workflow for Hygroscopic Chloromethyl Heterocycles

Objective: Confirm conversion of alcohol precursor to chloride and ensure no hydrolysis has occurred during storage.

Step 1: Instrument Setup[1]
  • Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Resolution: 4 cm

    
    .[1]
    
  • Scans: 32 (sufficient for S/N ratio > 100:1).

  • Background: Air (clean crystal).

Step 2: Sample Handling (Critical)

Chloromethyl heterocycles are potent alkylating agents and often hygroscopic.

  • PPE: Double nitrile gloves, lab coat, safety glasses. Work in a fume hood.

  • Preparation: Do not grind the sample if it is crystalline; high pressure on the ATR anvil is sufficient. Grinding can induce moisture absorption.

  • Application: Place ~5 mg of solid explicitly on the "sweet spot" of the crystal. Apply pressure until the absorbance of the strongest peak reaches 0.5–0.8 A.U.

Step 3: Spectral Validation Logic

Follow this decision tree to validate the sample identity.

Spectral_Logic Figure 1: Spectral Decision Tree for Validating Chloromethyl Functionalization. Start Start: Acquire Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH HasOH Yes: O-H Present CheckOH->HasOH > 5% T NoOH No: Region Clear CheckOH->NoOH Baseline CheckCO Check 1000-1100 cm⁻¹ (Strong C-O?) HasOH->CheckCO CheckCCl Check 600-800 cm⁻¹ (Sharp C-Cl?) NoOH->CheckCCl Result_Hydrolysis Result: Hydrolyzed / Impure (Contains -CH₂OH) CheckCO->Result_Hydrolysis Confirms Alcohol CheckCCl->Result_Hydrolysis Band Absent Result_Pure Result: Pure Chloromethyl (-CH₂Cl Confirmed) CheckCCl->Result_Pure Band Present

Detailed Spectral Assignments

The following table synthesizes data for a generic pyridine-based system (e.g., 2-chloro-5-chloromethylpyridine), differentiating the ring-chlorine from the alkyl-chlorine.

Frequency (cm

)
AssignmentNotes
3000–3100 Ar-C-H StretchAromatic protons only. Absence of peaks <3000 cm

(except for the -CH

-) indicates no solvent contamination.
1580–1600 C=N / C=C Ring StretchCharacteristic "breathing" of the pyridine/heterocycle ring.
1420–1450 -CH

- Scissoring
Deformation of the methylene group.
1260–1280 -CH

Cl Wagging
Critical Diagnostic. Distinct from -CH

OH wagging (~1350 cm

).
1090–1180 Ar-Cl VibrationIf the ring itself is chlorinated (e.g., 2-chloropyridine core).
600–750 Alkyl C-Cl Stretch The "Warhead" peak. Position varies by heterocycle electron density but is always distinct from the ring modes.

References

  • RSC Advances , "Chloromethylation: Diffuse Reflectance IR Spectroscopy". Royal Society of Chemistry.[2][3] Available at: [Link]

  • Journal of Physical Chemistry A , "Microwave, r0 Structural Parameters, Conformational Stability, and Vibrational Assignment of (Chloromethyl)fluorosilane".[4] ACS Publications.[4] Available at: [Link][4]

  • Organic Chemistry at CU Boulder , "IR Spectroscopy Tutorial: Alkyl Halides". Available at: [Link]

  • SpectraBase , "4-(Chloromethyl)pyridine hydrochloride Spectra". Available at: [Link]

Sources

Comparative

Comparative Scaffold Analysis: Triazolo[4,3-b]pyridazine vs. Triazolo[1,5-a]pyridine

Topic: Comparative Guide: Triazolo[4,3-b]pyridazine vs. Triazolo[1,5-a]pyridine Scaffolds in Medicinal Chemistry Audience: Medicinal Chemists, Drug Discovery Scientists Format: Technical Comparison Guide Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Triazolo[4,3-b]pyridazine vs. Triazolo[1,5-a]pyridine Scaffolds in Medicinal Chemistry Audience: Medicinal Chemists, Drug Discovery Scientists Format: Technical Comparison Guide

Executive Summary: The Scaffold Hopping Logic

In kinase drug discovery, the choice between triazolo[4,3-b]pyridazine and triazolo[1,5-a]pyridine often represents a strategic "scaffold hop" to optimize physicochemical properties without sacrificing ATP-mimetic binding.

  • Triazolo[4,3-b]pyridazine is the "Solubility Specialist." With four nitrogen atoms in the aromatic core, it offers lower LogP and higher aqueous solubility, making it ideal for fragment-growing strategies where ligand efficiency (LE) is paramount but solubility is a limiting factor.

  • Triazolo[1,5-a]pyridine is the "Permeability & Stability Specialist." It retains the essential hinge-binding geometry but, with one fewer nitrogen in the six-membered ring, offers a more lipophilic profile suitable for crossing the blood-brain barrier (BBB) or improving membrane permeability.

Structural & Physicochemical Comparison

The core distinction lies in the 6-membered ring: a pyridazine (1,2-diazine) versus a pyridine . This single atom change drastically alters the electronic landscape.

FeatureTriazolo[4,3-b]pyridazineTriazolo[1,5-a]pyridine
Core Structure Fused 5-6 system (4 Nitrogens)Fused 5-6 system (3 Nitrogens)
H-Bond Acceptors 3-4 (Core is highly electron-deficient)2-3 (Moderately electron-deficient)
LogP Trend Lower (More Polar)Higher (More Lipophilic)
Aqueous Solubility HighModerate
Metabolic Liability Prone to oxidation at C-3/C-6; Pyridazine ring can be electron-poor.C-8 and C-5 positions are metabolic soft spots; CYP inhibition is common.
Key Drug Examples PIM/c-Met Inhibitors (e.g., SGX-523 analogs)CEP-33779 (JAK2 Inhibitor), Trk Inhibitors
Electronic Distribution & Binding Mode

Both scaffolds function as excellent ATP-mimetics, typically binding to the kinase hinge region.

  • [4,3-b]pyridazine: The N1 and N2 of the pyridazine ring, combined with the triazole nitrogens, create a dense electron-withdrawing core. This increases the acidity of attached protons (e.g., NH groups), potentially strengthening H-bonds with the hinge backbone (e.g., Met-1160 in c-Met).

  • [1,5-a]pyridine: The N3 of the triazole and an exocyclic substituent (often an amine at C-2 or C-8) form the classic donor-acceptor motif required for kinase inhibition.

Synthetic Accessibility & The Dimroth Rearrangement

A critical nuance in working with these scaffolds is the Dimroth Rearrangement . While [4,3-b]pyridazines are generally stable, the [4,3-a]pyridine isomers are kinetically favored products that often rearrange to the thermodynamically stable [1,5-a]pyridine isomers under basic or thermal conditions.

Synthetic Pathways Visualization

Synthesis cluster_legend Reaction Logic Start_Pyridine 2-Hydrazinopyridine Inter_43a Triazolo[4,3-a]pyridine (Kinetic Product) Start_Pyridine->Inter_43a + R-COOH / POCl3 Start_Pyridazine 3-Hydrazinopyridazine Product_43b Triazolo[4,3-b]pyridazine (Stable Core) Start_Pyridazine->Product_43b + R-COOH / Heat Product_15a Triazolo[1,5-a]pyridine (Thermodynamic Product) Inter_43a->Product_15a Dimroth Rearrangement (Base/Heat) Base-catalyzed rearrangement is unique to the pyridine series. Base-catalyzed rearrangement is unique to the pyridine series.

Figure 1: Synthetic divergence. Note that while [4,3-b]pyridazines are directly accessible, [1,5-a]pyridines are often accessed via rearrangement of the [4,3-a] isomer.

Detailed Synthetic Protocols
Protocol A: Synthesis of Triazolo[4,3-b]pyridazine Core

Context: Used for generating c-Met inhibitors.[1]

  • Starting Material: 3-Chloro-6-phenylpyridazine.

  • Hydrazine Displacement: Reflux starting material with hydrazine hydrate in ethanol for 4 hours. Cool, filter the precipitate (3-hydrazino-6-phenylpyridazine).

  • Cyclization: Suspend the hydrazine intermediate in triethyl orthoformate (or an acid anhydride for C-3 substitution).

  • Reaction: Reflux at 140°C for 6-12 hours.

  • Workup: Evaporate solvent. Recrystallize from ethanol/water.

  • Validation: Check for disappearance of hydrazine NH signals in proton NMR.

Protocol B: Synthesis of Triazolo[1,5-a]pyridine (via Oxidative Cyclization)

Context: Used for JAK2 inhibitor libraries.

  • Starting Material: 2-Pyridyl hydrazone (formed from 2-hydrazinopyridine + aldehyde).

  • Oxidant: Iodobenzene diacetate (PIDA).

  • Reaction: Stir the hydrazone with 1.1 eq PIDA in DCM at 0°C to RT for 2 hours.

  • Mechanism: This promotes oxidative cyclization directly to the [1,5-a] core, bypassing the need for rearrangement if designed correctly, though rearrangement from [4,3-a] is also a valid route using alkali treatment.

Medicinal Chemistry Performance Data

Case Study 1: Kinase Selectivity (c-Met & PIM-1)

Scaffold: Triazolo[4,3-b]pyridazine[1]

  • Data: In a dual c-Met/Pim-1 study, derivative 4g demonstrated an IC

    
     of 0.163 µM  against c-Met.[1]
    
  • Mechanism: The N1/N2 nitrogens form a bidentate H-bond network with the hinge region residues (e.g., Asp-1222/Met-1160).[2][3]

  • Advantage: The high polarity of the pyridazine ring allowed for the inclusion of lipophilic "tail" groups (like fluorophenyls) without crashing the compound out of solution, a common issue with more lipophilic cores.

Case Study 2: Oral Bioavailability (JAK2)

Scaffold: Triazolo[1,5-a]pyridine[4]

  • Data: CEP-33779 is a highly selective JAK2 inhibitor (

    
     = 1.0 nM).
    
  • Optimization: Initial hits with the [4,3-b]pyridazine scaffold in similar series suffered from rapid clearance. Switching to the [1,5-a]pyridine scaffold reduced Polar Surface Area (PSA) and improved metabolic stability against oxidative clearance.

  • Outcome: The [1,5-a]pyridine core provided a superior PK profile for oral dosing in mouse xenograft models.

Performance Summary Table
ParameterTriazolo[4,3-b]pyridazineTriazolo[1,5-a]pyridine
Primary Utility Solubility enhancement; Fragment-based design.PK optimization; BBB penetration.
Selectivity Risk Low (Unique H-bond geometry).Moderate (Common kinase privileged structure).
Metabolic Stability Low to Moderate (N-oxidation).Moderate to High (Tunable).
Synthetic Yields High (>80% typical).[5]Moderate (Rearrangement steps can lower yield).

Experimental Validation: Kinase Inhibition Assay

To objectively compare these scaffolds, use a standardized FRET-based kinase assay.

Reagents:

  • Kinase: Recombinant c-Met or JAK2 (human).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide labeled with ULight™ (PerkinElmer).

  • Tracer: Europium-anti-phosphotyrosine antibody.

Protocol:

  • Compound Prep: Dissolve scaffolds in 100% DMSO. Serial dilute (1:3) to generate an 11-point curve (Start 10 µM).

  • Incubation: Mix 2.5 µL compound + 2.5 µL kinase/peptide mix in 384-well white plates. Incubate 5 min.

  • Activation: Add 2.5 µL ATP (at

    
     concentration, typically 10 µM). Incubate 60 min at RT.
    
  • Detection: Add 5 µL EDTA/Eu-antibody mix to stop reaction. Incubate 60 min.

  • Read: Measure TR-FRET signal (Excitation 320 nm; Emission 665 nm).

  • Analysis: Fit data to sigmoidal dose-response curve to determine

    
    .
    

References

  • CEP-33779 (JAK2 Inhibitor): Journal of Medicinal Chemistry. "A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2."

  • c-Met/PIM-1 Inhibitors: RSC Advances. "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives."

  • c-Met Class II Inhibitors: ACS Omega. "Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units."

  • Dimroth Rearrangement Review: Beilstein Journal of Organic Chemistry. "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement."

  • LRRK2 Inhibitors: Bioorganic & Medicinal Chemistry Letters. "Triazolopyridazine LRRK2 kinase inhibitors."

Sources

Validation

HPLC Retention Time &amp; Method Development Guide: 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Executive Summary This guide provides a technical analysis of the HPLC retention behavior and chromatographic stability of 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 41227-72-9). As a reactive electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the HPLC retention behavior and chromatographic stability of 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 41227-72-9). As a reactive electrophilic intermediate used in the synthesis of c-Met and PIM kinase inhibitors, this compound presents unique challenges regarding hydrolytic instability.

This document compares two chromatographic approaches: a Standard Neutral Method , which often leads to on-column degradation, and an Optimized Acidic Method , designed to stabilize the chloromethyl moiety and provide accurate quantitation against its primary impurity, the hydroxymethyl derivative.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The [1,2,4]triazolo[4,3-b]pyridazine core is a polar, electron-deficient scaffold. The C3-chloromethyl group renders the molecule highly susceptible to nucleophilic attack, particularly hydrolysis to 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-b]pyridazine .

PropertyDetail
Compound Name 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS Number 41227-72-9
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Critical Impurities 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-b]pyridazine (Hydrolysis product)3-methyl-[1,2,4]triazolo[4,3-b]pyridazine (Precursor)
Detection (UV) 254 nm (Primary), 220 nm (Secondary)

Comparative Method Analysis

The Challenge: Hydrolytic Instability

In neutral or basic aqueous mobile phases, the chloromethyl group undergoes rapid hydrolysis, converting the analyte into the more polar hydroxymethyl derivative during the run. This results in peak broadening, split peaks, or complete conversion, leading to false purity data.

Method A: Optimized Acidic Reverse Phase (Recommended)

Objective: Maximize stability and resolution of the chloromethyl species from the hydroxymethyl impurity.

  • Mechanism: Low pH suppresses the ionization of the triazole ring and reduces the rate of nucleophilic attack by water.

Method B: Standard Neutral Reverse Phase (Alternative/Legacy)

Objective: General screening (Not recommended for quantitation).

  • Observation: Often results in a "smeared" peak or a distinct pre-peak corresponding to the hydrolyzed artifact formed in situ.

Comparative Data Summary

Note: Retention times (RT) are representative of a standard 150 mm C18 column at 1.0 mL/min.

ParameterMethod A (Acidic - Stable) Method B (Neutral - Unstable)
Stationary Phase C18 (End-capped, e.g., Zorbax Eclipse Plus)C18 (Standard, e.g., Supelco ODS)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 6.8)
Mobile Phase B Acetonitrile (0.1% Formic Acid)Methanol
RT: Hydroxymethyl ~3.2 min~2.8 min
RT: Chloromethyl (Target) ~5.8 min (Sharp) ~5.5 min (Broad/Tailing)
RT: Methyl (Precursor) ~7.1 min~6.9 min
Resolution (Rs) > 2.5< 1.5 (due to tailing)

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Critical Control Point)
  • Solvent Choice: Do NOT use pure Methanol or Ethanol. The chloromethyl group can react with alcohols to form ethers (solvolysis).

  • Diluent: Acetonitrile (ACN) is the preferred non-nucleophilic solvent.

  • Procedure:

    • Weigh 5 mg of sample into a volumetric flask.

    • Dissolve in 100% ACN.

    • Dilute to volume with 0.1% Formic Acid in Water/ACN (50:50) immediately prior to injection.

    • Storage: Analyze within 4 hours. Keep at 4°C in the autosampler.

Protocol 2: HPLC Operating Conditions (Method A)
  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Higher temperatures accelerate hydrolysis).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 95% B

    • 15 min: 5% B (Re-equilibration)

  • Injection Volume: 5-10 µL.

Visualizing the Stability & Separation Logic

The following diagram illustrates the degradation pathway that necessitates the Acidic Method and the chromatographic separation order based on polarity.

G cluster_0 Synthesis & Degradation Pathway cluster_1 HPLC Separation Order (Reverse Phase) Precursor 3-Methyl Precursor (Stable) Target 3-(Chloromethyl) Target Analyte (Reactive Electrophile) Precursor->Target Chlorination RT_Late RT: ~7.1 min (Least Polar) Precursor->RT_Late Degradant 3-(Hydroxymethyl) Impurity (Hydrolysis Product) Target->Degradant Hydrolysis (H2O) Fast at pH > 6 RT_Mid RT: ~5.8 min (Intermediate) Target->RT_Mid RT_Early RT: ~3.2 min (Most Polar) Degradant->RT_Early

Caption: Reaction pathway showing the hydrolytic instability of the chloromethyl target and its correlation to Reverse Phase elution order.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak for Target On-column hydrolysis.Switch to Method A (Acidic). Lower column temp to 20°C.
New Peak appearing at ~4 min Methanolysis (reaction with MeOH).Change sample diluent to 100% Acetonitrile. Avoid MeOH in mobile phase.
Broad Tailing Interaction with silanols (Basic Nitrogen).Ensure mobile phase pH is < 3.0 (Formic Acid or TFA). Use end-capped columns.

References

  • Synthesis & Characterization of Triazolopyridazines

    • Arkivoc (2001).[1] "Synthesis of novel [1,2,4]triazolo[4,3-b]pyridazines." Describes the synthesis of 6-chloro-3-(chloromethyl) derivatives and their hydrolytic behavior.

  • Chromatographic Behavior of Triazole-Fused Systems

    • U.S. Drug Enforcement Administration (DEA). "Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine.
  • Chemical Stability of Chloromethyl Heterocycles

    • Hovione. "Analytical Methodology for Characterization of Reactive Starting Materials.
    • (General reference for reactive intermediate handling).

  • Compound Registry & Properties

    • ChemSrc. "3-(Chloromethyl)pyridazine CAS 41227-72-9."[2] Confirms the CAS and structural identity distinct from other drug substances.

Sources

Safety & Regulatory Compliance

Safety

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: Proper Disposal &amp; Safety Guide

[1] Executive Summary: Immediate Action Plan 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (hereafter referred to as CTP ) presents a dual-hazard profile: it contains a highly reactive alkylating chloromethyl group a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Plan

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (hereafter referred to as CTP ) presents a dual-hazard profile: it contains a highly reactive alkylating chloromethyl group attached to a nitrogen-rich triazolopyridazine core .

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Strict Prohibition: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents (risk of energetic reaction).

  • Waste Classification: Halogenated Organic Waste (RCRA Hazardous Waste characteristics apply).

  • Immediate Spill Response: Isolate area

    
     Don PPE 
    
    
    
    Absorb
    
    
    Decontaminate surface with Sodium Thiosulfate solution.

Chemical Hazard Profile (The "Why")

To safely dispose of CTP, you must understand the causality of its hazards. This is not just "toxic waste"; it is a reactive electrophile.

FeatureChemical BasisOperational Risk
Chloromethyl Group (

)
Benzylic-like halide activation. The heterocyclic ring withdraws electrons, making the

bond labile and highly reactive toward nucleophiles (DNA, proteins).[1]
Genotoxicity/Carcinogenicity: Acts as a potent alkylating agent. Potential for severe eye/skin damage.[2][3]
Triazolopyridazine Core High nitrogen content (4 nitrogens in a fused system).Energetic Instability: Incompatible with strong oxidizers. Combustion produces toxic Nitrogen Oxides (

).
Hydrolysis Potential Reacts with moisture/water.Acid Generation: Slow hydrolysis releases Hydrochloric Acid (

), pressurizing sealed waste containers over time.

Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized to prevent accidents during storage or transport.[1]

A. Waste Stream Segregation (Critical)

You must segregate CTP waste into the Halogenated Organic stream.

  • Compatible: Dichloromethane (DCM), Chloroform, other halogenated solvents.[1]

  • INCOMPATIBLE (Do Not Mix):

    • Strong Oxidizers: Nitric acid, Peroxides (Risk of explosion).

    • Strong Bases: Concentrated NaOH/KOH (Risk of rapid, exothermic hydrolysis).

    • Aqueous Acidic Waste: Risk of mobilizing volatile organic halides.

B. Containerization Protocol[4]
  • Material: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers due to potential HCl generation.

  • Venting: If the waste contains significant moisture, use a vented cap (e.g., Nalgene® vented closure) to prevent pressure buildup from hydrolysis.

  • Labeling: Mark clearly as "HIGH HAZARD: ALKYLATING AGENT / HALOGENATED."

Disposal Workflows

Scenario A: Bulk Solid / Expired Stock

Do not attempt to dissolve and quench bulk solids on the benchtop unless necessary for synthesis workup. The safest route is "Lab Pack" disposal.

  • Seal: Keep the original container tightly closed.

  • Secondary Containment: Place the container inside a clear, sealable bag (e.g., Ziploc) to contain any dust.

  • Pack: Place into the "Solid Hazardous Waste" drum designated for incineration.

Scenario B: Reaction Mixtures & Mother Liquors

If CTP is dissolved in solvent, follow this decision matrix.

DisposalWorkflow Start Liquid Waste Containing CTP CheckSolvent Is the primary solvent Halogenated? Start->CheckSolvent HaloStream Stream: Halogenated Organic Waste (e.g., DCM, Chloroform) CheckSolvent->HaloStream Yes NonHaloStream Stream: Non-Halogenated Organic Waste (e.g., Methanol, Ethyl Acetate) CheckSolvent->NonHaloStream No QuenchCheck Is the CTP concentration > 5%? HaloStream->QuenchCheck NonHaloStream->QuenchCheck Stabilize PROTOCOL: Dilute < 5% OR Quench with dilute NaHCO3 (aq) QuenchCheck->Stabilize Yes (>5%) FinalPack Final Destination: High-Temp Incineration (Must list 'Alkylating Agent' on manifest) QuenchCheck->FinalPack No (<5%) Stabilize->FinalPack

Caption: Decision matrix for liquid waste disposal. High concentrations require stabilization to prevent container pressurization or reactivity during transport.[1]

Emergency Procedures: Spill Cleanup

If CTP is spilled (solid or liquid), standard sweeping is insufficient due to the alkylation risk. You must chemically deactivate the surface.

Decontamination Solution (The "Thiosulfate Quench")

Sodium thiosulfate acts as a "soft" nucleophile, reacting with the chloromethyl group to form a non-toxic Bunte salt, effectively neutralizing the alkylating potential.[1]

  • Preparation: 10% Sodium Thiosulfate (

    
    ) in water.
    
Step-by-Step Cleanup[1][5]
  • Evacuate & PPE: Clear the immediate area. Wear double nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Contain: Ring the spill with absorbent pads.

  • Absorb: Cover liquid spills with vermiculite or sand.

  • Collect: Scoop material into a hazardous waste bag.

  • Decontaminate Surface:

    • Apply the 10% Thiosulfate solution to the contaminated surface.

    • Allow to sit for 15 minutes (ensure contact time for reaction).

    • Wipe with water and detergent.

  • Disposal: All cleanup materials (gloves, pads, wipes) must be disposed of as hazardous chemical waste.[1]

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]

  • PubChem. (n.d.).[3] Compound Summary: Chloromethyl derivatives and Triazolopyridazines. National Library of Medicine.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Characteristics: Reactivity and Toxicity.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

(Note: While specific SDSs for research analogues vary, the protocols above are derived from standard operating procedures for Class 6.1 Toxic Substances and Alkylating Agents.)

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 3-(Chloromethyl)-triazolo[4,3-b]pyridazine

A Comprehensive Guide to the Safe Handling and Disposal of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine For researchers, scientists, and professionals in drug development, the proper handling of novel chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Handling and Disposal of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine

For researchers, scientists, and professionals in drug development, the proper handling of novel chemical entities is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound with potential applications in medicinal chemistry.[4][5][6][7] Given the limited specific data on this exact molecule, this guide synthesizes information from structurally analogous compounds and established best practices for handling halogenated heterocyclic compounds.[2]

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[8]

  • Skin Corrosion/Irritation: Causes skin irritation.[8][9]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8][9]

The chloromethyl group is a known reactive functional group that can act as an alkylating agent, warranting careful handling to avoid exposure.[10] The triazole and pyridazine rings are common scaffolds in biologically active molecules, and while they contribute to the compound's properties, the primary immediate hazards are associated with the chloromethyl moiety.[1][11]

Risk Assessment Summary Table:

Hazard CategoryAnticipated Risk LevelRationale
Oral Toxicity ModerateHarmful if swallowed, based on analogue data.[8]
Dermal Irritation HighCauses skin irritation, a common property of chloromethylated heterocycles.[8][9][10]
Eye Irritation HighCauses serious eye irritation.[8][9]
Inhalation Toxicity ModerateMay cause respiratory tract irritation.[8][9][12]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine.[13][14][15]

PPE Specification Table:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2]Protects against splashes and airborne particles that can cause serious eye irritation.[2][9]
Skin Protection Gloves: Double-gloving with nitrile gloves is recommended for incidental contact. For prolonged contact, consider heavier-duty gloves such as butyl rubber or neoprene and consult the manufacturer's chemical resistance guide.[2][10][16] Lab Coat: A standard, long-sleeved laboratory coat. Clothing: Long pants and closed-toe shoes are mandatory.[2]Prevents skin contact, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals, and double-gloving provides an extra layer of protection.[2][10][16] A lab coat protects personal clothing from contamination.[2]
Respiratory Protection All handling of the solid material and preparation of solutions must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[2][12]Minimizes the inhalation of dust or vapors, which may be harmful. A chemical fume hood is the preferred engineering control.[2]

Logical Flow for Donning PPE:

PPE_Donning Start Start: Enter Lab LabCoat Don Lab Coat Start->LabCoat Respirator Don Respirator (if required) LabCoat->Respirator Goggles Don Safety Goggles Respirator->Goggles FaceShield Don Face Shield (if splash risk) Goggles->FaceShield Gloves Don Gloves (Outer Layer Last) FaceShield->Gloves End Ready to Handle Chemical Gloves->End

Caption: A stepwise workflow for donning the required PPE before handling the chemical.

Operational Plan: From Receipt to Use

A strict operational protocol is crucial for minimizing risks.

Step-by-Step Handling Procedure:

  • Receiving and Unpacking:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • If the package is compromised, do not open it. Follow your institution's hazardous material spill protocol.

    • If the package is intact, transport it to a designated, well-ventilated area, preferably within a chemical fume hood, for unpacking.

    • Wear appropriate PPE (gloves, lab coat, and eye protection) during unpacking.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.

    • Keep the container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

    • The storage area should be secured and accessible only to authorized personnel.

  • Weighing and Solution Preparation:

    • All weighing and solution preparation must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[2]

    • Use a dedicated set of spatulas and weighing boats.

    • Handle the solid material gently to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Use:

    • Keep the container of the compound closed when not in use.

    • Avoid contact with skin and eyes.[3]

    • Wash hands thoroughly after handling, even if gloves were worn.[9][17]

    • In case of accidental contact, follow the first aid measures outlined below.

Emergency First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][12]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Disposal Plan

Proper disposal of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow:

Disposal_Workflow Start Generation of Waste Segregate Segregate Waste Streams Start->Segregate SolidWaste Solid Waste (Contaminated PPE, Weighing Boats) Segregate->SolidWaste LiquidWaste Liquid Waste (Unused Solutions, Rinsates) Segregate->LiquidWaste Label Label Waste Containers Clearly SolidWaste->Label LiquidWaste->Label Store Store in Designated Satellite Accumulation Area Label->Store Dispose Dispose via Approved Waste Disposal Plant Store->Dispose

Caption: Workflow for the proper segregation and disposal of chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and contaminated paper towels, should be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine".

    • Include the approximate concentration and other components of the waste mixture.

  • Storage of Waste:

    • Waste containers should be kept tightly closed and stored in a designated satellite accumulation area that is secure and has secondary containment.

  • Final Disposal:

    • Dispose of all waste through your institution's environmental health and safety office, which will arrange for collection by a licensed hazardous waste disposal company.[9][17]

    • Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these detailed procedures, researchers can safely handle 3-(Chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and scientific excellence.

References

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available from: [Link]

  • 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. PubChem. Available from: [Link]

  • Material Safety Data Sheet - 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1][2][3]triazolo[4,3-b]pyridazine. Cole-Parmer. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]

  • 3-(chloromethyl)-[1][2][3]triazolo[4,3-b]pyridazine. PubChemLite. Available from: [Link]

  • An expeditious one-pot multicomponent synthesis of sterically hindered bis-1,2,4-triazolopyridazines under solvent. Arkivoc. Available from: [Link]

  • 3-(Chloromethyl)pyridine hydrochloride Env. Fate/Transport. EPA. Available from: [Link]

  • Personal Protective Equipment Selection Guide. The University of Arizona Research Laboratory & Safety Services. Available from: [Link]

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